1-(1,3-Benzothiazol-6-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXJJFJILFTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Pharmacokinetic Profiling of 1-(1,3-benzothiazole-2-amine) Derivatives: A Technical Guide
Executive Summary
The 1,3-benzothiazole-2-amine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets, ranging from tyrosine kinases (anticancer) to glutamate receptors (anticonvulsant). However, the planar, lipophilic nature of this bicyclic heteroaromatic system often introduces specific pharmacokinetic liabilities, including poor aqueous solubility and rapid oxidative metabolism.
This guide provides a rigorous in silico framework to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of these derivatives. By implementing these protocols prior to synthesis, research teams can minimize attrition rates by filtering out candidates with poor drug-likeness or high toxicity risks early in the development cycle.
Structural Rationale & Ligand Preparation
Before initiating ADME simulations, the chemical structure must be accurately represented. The 2-aminobenzothiazole moiety exhibits amine-imine tautomerism, which significantly alters the calculated LogP and hydrogen bond donor/acceptor counts.
Tautomeric States[1]
-
Amino form (Aromatic): Generally the predominant tautomer in solution and the solid state.
-
Imino form (Non-aromatic): Can be stabilized by specific solvents or binding pockets.
Critical Protocol: For standard ADME screening, generate canonical SMILES strings based on the amino tautomer unless specific docking evidence suggests the imino form is the bioactive conformer.
Ligand Preparation Workflow
-
Sketching: Use ChemDraw or MarvinSketch to draw the 2D structure.
-
Cleaning: Apply 3D structure generation and energy minimization (MM2 or MMFF94 force field) to resolve steric clashes in substituents.
-
Format: Export as Canonical SMILES for web servers (SwissADME, pkCSM) and .mol2 or .pdbqt for docking-integrated analysis.
The ADME Profiling Workflow[2]
This section details the specific parameters to analyze, selected based on the known liabilities of the benzothiazole class.
Absorption & Drug-Likeness
Benzothiazole derivatives often struggle with solubility due to
-
Lipinski’s Rule of 5 (Ro5):
-
MW < 500 Da.
-
LogP < 5 (Benzothiazoles with long alkyl chains often violate this).
-
H-bond donors < 5; H-bond acceptors < 10.
-
-
Topological Polar Surface Area (TPSA): Target TPSA < 140 Ų for general cell permeability. For CNS targets (common for this scaffold), target TPSA < 90 Ų.
Distribution (The CNS Barrier)
Many 2-aminobenzothiazoles are designed as anticonvulsants (e.g., Riluzole). Therefore, Blood-Brain Barrier (BBB) permeation is a critical filter.
-
LogBB: Values > 0.3 indicate high brain penetration.
-
P-glycoprotein (P-gp) Substrate: P-gp efflux is a major cause of multidrug resistance in cancer and low CNS levels. Benzothiazoles should ideally be non-substrates if the target is intracellular or CNS-resident.
Metabolism (The CYP Liability)
The benzothiazole ring is susceptible to hydroxylation and N-oxidation.
-
CYP1A2: This isoform is crucial. It often metabolizes planar aromatic amines. High inhibition of CYP1A2 can lead to drug-drug interactions (DDIs).
-
CYP2D6 & CYP3A4: Assess inhibition to predict metabolic stability and potential toxicity accumulation.
Toxicity (The Safety Net)
-
AMES Mutagenicity: 2-aminobenzothiazoles can be metabolically activated to reactive electrophiles (similar to anilines), causing DNA adducts. In silico AMES prediction is mandatory.
-
hERG Inhibition: Blockade of the hERG potassium channel leads to QT prolongation and arrhythmia. This is a common failure point for lipophilic nitrogen-containing heterocycles.
Visualization of the Screening Workflow
The following diagram outlines the logical flow from structural design to candidate selection.
Figure 1: Integrated In Silico Workflow for Benzothiazole Derivative Assessment.
Step-by-Step Experimental Protocol
This protocol utilizes open-access, industry-standard servers: SwissADME (SIB) and pkCSM (University of Melbourne).
Phase 1: Physicochemical & Pharmacokinetic Screening (SwissADME)[2]
-
Input: Paste the canonical SMILES of your derivatives into the input box.
-
Execution: Click "Run".
-
Data Extraction (Table 1 Setup):
Phase 2: Toxicity & Transporter Profiling (pkCSM)
-
Access: Navigate to the pkCSM server [2].[5]
-
Input: Use the same SMILES list. Select "ADMET" mode.[6]
-
Execution: Run prediction.
-
Data Extraction (Table 2 Setup):
Phase 3: Data Interpretation & Filtering Logic
Use the following logic gate to classify your derivatives.
Figure 2: Decision Logic for Candidate Prioritization.
Quantitative Data Presentation
When reporting your results, summarize the data in comparative tables as shown below.
Table 1: Physicochemical Profile (Example Layout)
| Compound ID | MW ( g/mol ) | Consensus LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Bioavailability Score |
| Criteria | < 500 | < 5 | < 140 | < 5 | < 10 | 0.55 |
| BTA-01 | 285.3 | 3.2 | 85.4 | 2 | 4 | 0.55 |
| BTA-02 | 512.1 | 5.8 | 110.2 | 1 | 6 | 0.17 |
Table 2: Toxicity & Safety Profile (Example Layout)
| Compound ID | AMES Toxicity | hERG II Inhibition | Hepatotoxicity | Oral Rat LD50 (mg/kg) |
| Risk Level | Must be Neg | Must be Neg | Prefer Neg | Higher is Better |
| BTA-01 | Negative | Negative | Positive | 850 |
| BTA-02 | Positive | Positive | Positive | 210 |
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[7] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][8]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[9][10][11] Nucleic Acids Research, 46(W1), W257–W263.[11] [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(1,3-Benzothiazol-6-yl)ethan-1-amine IUPAC nomenclature and structure
IUPAC Nomenclature, Structural Analysis, and Synthetic Methodology
Executive Summary
This technical guide provides a comprehensive analysis of 1-(1,3-benzothiazol-6-yl)ethan-1-amine , a critical heterocyclic building block in medicinal chemistry. Structurally, the molecule features a benzothiazole fused ring system substituted at the 6-position with a primary ethylamine moiety. This scaffold acts as a bioisostere for indole and naphthalene systems and is increasingly utilized in the development of kinase inhibitors, neuroprotective agents (analogous to Riluzole), and PET imaging radioligands. This guide details the IUPAC nomenclature rules, structural properties, and a high-fidelity asymmetric synthesis protocol suitable for drug discovery applications.
Part 1: Structural Anatomy & IUPAC Nomenclature
Nomenclature Derivation
The systematic name 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is derived following the IUPAC Blue Book recommendations (P-25.2.2.4 and P-52.2.8).
-
Principal Functional Group: The primary amine (
) takes precedence as the principal characteristic group. Consequently, the parent structure is the acyclic carbon chain containing this group: ethan-1-amine . -
Substituent Prioritization: The heterocyclic ring system is treated as a substituent attached to the parent chain.
-
Ring Numbering (1,3-Benzothiazole):
-
Numbering starts at the heteroatom with the highest priority (Sulfur > Nitrogen). Sulfur is assigned position 1 .
-
Numbering proceeds toward the second heteroatom (Nitrogen) to give it the lowest possible locant. Nitrogen is position 3 .
-
The fusion carbons are 3a and 7a (not numbered for substitution).
-
The benzene ring carbons are numbered 4, 5, 6, and 7.
-
The ethylamine chain is attached at position 6 .
-
Structural Diagram and Numbering
Stereochemistry
The C(
-
Enantiomers: (1R)-1-(1,3-benzothiazol-6-yl)ethan-1-amine and (1S)-1-(1,3-benzothiazol-6-yl)ethan-1-amine.
-
Significance: In pharmacological contexts, the (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer due to the spatial arrangement of the amine in the binding pocket.
Part 2: Synthetic Methodology (Process Chemistry)
To ensure high purity and stereochemical control, a direct reductive amination of the corresponding ketone is the industry-standard approach. For asymmetric synthesis, the Ellman’s Sulfinamide method is recommended over classical resolution.
Retrosynthetic Analysis
-
Target: Chiral Amine.
-
Intermediate: N-tert-butanesulfinyl imine.
-
Precursor: 1-(1,3-benzothiazol-6-yl)ethan-1-one (Ketone).
-
Starting Material: 6-Bromobenzothiazole (Commercially available).
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one
Rationale: Palladium-catalyzed coupling introduces the acetyl group efficiently at the 6-position.
-
Reagents: 6-Bromobenzothiazole (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq),
(5 mol%), Toluene. -
Procedure:
-
Degas a solution of 6-bromobenzothiazole in dry toluene.
-
Add the tin reagent and catalyst under Argon. Reflux for 16 hours.
-
Cool and treat with 1M HCl (hydrolysis of the enol ether intermediate).
-
Extract with EtOAc, dry over
, and concentrate. -
Validation:
shows a diagnostic singlet for the acetyl methyl group at ppm.
-
Step 2: Diastereoselective Amine Formation (Ellman Method)
Rationale: Direct reductive amination yields a racemate. Using (R)-tert-butanesulfinamide provides a chiral auxiliary that directs the hydride attack, yielding high diastereomeric excess (de).
-
Reagents: Ketone (Step 1), (R)-(+)-2-methyl-2-propanesulfinamide (1.2 eq),
(2.0 eq), THF. -
Procedure:
-
Imine Formation: Mix ketone, sulfinamide, and
in THF. Heat to for 12h. Monitor by TLC. -
Reduction: Cool to
. Add L-Selectride or (depending on desired stereochemistry). Stir for 4h. -
Hydrolysis: Quench with saturated
. Isolate the sulfinamide intermediate. Treat with 4M HCl in dioxane/MeOH to cleave the auxiliary. -
Workup: Basify with
, extract with DCM. -
Purification: Recrystallization of the HCl salt or Chiral HPLC.
-
Synthetic Workflow Diagram
Part 3: Physicochemical Profiling & Characterization
Predicted Properties Table
| Property | Value (Predicted) | Relevance |
| Molecular Formula | Stoichiometry confirmation | |
| Molecular Weight | 178.25 g/mol | Mass Spectrometry ( |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good BBB permeability potential |
| pKa (Conjugate Acid) | ~9.5 (Amine), ~1.5 (Benzothiazole N) | Basic primary amine; exists as cation at physiological pH |
| Topological Polar Surface Area | 52 | Favorable for oral bioavailability (< 140 |
Spectroscopic Validation
To validate the structure of the synthesized compound, the following signals must be confirmed:
-
:
-
Aromatic Region (7.5–9.4 ppm): Look for the diagnostic singlet of the C2 proton (most deshielded, ~9.3 ppm). The protons at C4, C5, and C7 will appear as a set of doublets and doublets-of-doublets.
-
Methine Proton (
): A quartet around 4.2 ppm. -
Methyl Group: A doublet around 1.4 ppm.
-
-
:
-
C2 Carbon: Characteristic downfield shift (~155 ppm) due to the
environment.
-
Part 4: Medicinal Chemistry Utility
Pharmacophore Features
The 1-(1,3-benzothiazol-6-yl)ethan-1-amine scaffold serves as a robust pharmacophore due to three key interactions:
-
-
Stacking: The planar benzothiazole ring engages in stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. -
Hydrogen Bonding: The primary amine acts as a hydrogen bond donor (to backbone carbonyls) or acceptor (if unprotonated). The ring Nitrogen (N3) is a weak acceptor.
-
Chiral Vector: The methyl group on the ethyl chain provides a steric vector that can probe hydrophobic pockets, enhancing selectivity over achiral analogues.
Applications
-
ALS Therapeutics: Analogues of Riluzole (which targets glutamatergic transmission) often utilize the benzothiazole core. The 6-position substitution allows for improved metabolic stability compared to the 6-trifluoromethoxy group of Riluzole.
-
Kinase Inhibition: This amine is a frequent intermediate in the synthesis of urea-based kinase inhibitors (e.g., targeting B-Raf or VEGFR), where the amine reacts with isocyanates.
-
PET Imaging: The benzothiazole core binds with high affinity to amyloid-beta plaques.
or labeling of the ethyl side chain facilitates neuroimaging in Alzheimer's research.
References
-
IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-52.2.8: Selection of the Principal Chain vs Ring. International Union of Pure and Applied Chemistry.[1]
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.
-
Jordan, A., et al. (2006). "Benzothiazoles as Potent Antitumor Agents."[2][3][4][5] Expert Opinion on Therapeutic Patents, 16(3). (Contextualizing the 6-position substitution).
- Kumbhare, R. M., et al. (2012). "Synthesis and pharmacological evaluation of novel 1-(benzothiazol-6-yl)ethanone derivatives." European Journal of Medicinal Chemistry. (Source for ketone synthesis methodology).
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
1-(1,3-Benzothiazol-6-yl)ethan-1-amine: A Privileged Scaffold for Molecular Design
Topic: Pharmacological Profile of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
1-(1,3-Benzothiazol-6-yl)ethan-1-amine (CAS: Variable by stereochemistry/salt form) is a high-value chiral building block belonging to the benzothiazole class of heterocycles. While not a marketed therapeutic agent in its native form, it serves as a critical pharmacophore scaffold in the synthesis of kinase inhibitors (specifically PI3K), antitumor agents, and CNS-active ligands. Its structural utility lies in the combination of a planar, lipophilic benzothiazole core—capable of
This guide analyzes the molecule’s physicochemical profile, synthetic pathways, and its role as a lead fragment in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a bicyclic benzothiazole ring substituted at the 6-position with a 1-aminoethyl group. This specific substitution pattern is pharmacologically distinct from the 2-substituted benzothiazoles (e.g., Riluzole) or 4,5,6,7-tetrahydrobenzothiazoles (e.g., Pramipexole).
| Property | Data | Relevance |
| IUPAC Name | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine | Official nomenclature |
| Molecular Formula | Low MW (<200) ideal for FBDD | |
| Molecular Weight | 178.25 g/mol | High Ligand Efficiency (LE) potential |
| LogP (Predicted) | ~1.8 - 2.1 | Good CNS penetration; Lipophilic |
| H-Bond Donors | 1 (Primary Amine) | Key interaction with Asp/Glu residues |
| H-Bond Acceptors | 2 (Thiazole N, Amine N) | Interaction with backbone amides |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH |
| Chirality | Contains 1 stereocenter | Enantiomers often show differential binding |
Synthetic Pathways & Experimental Protocols
The synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine typically proceeds via the functionalization of the benzothiazole core, most commonly starting from 1-(1,3-benzothiazol-6-yl)ethan-1-one (the corresponding ketone).
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from precursor to the final chiral amine and its downstream applications.
Caption: Synthetic route from benzothiazole cyclization to the generation of the chiral amine scaffold and subsequent drug derivatization.
Detailed Protocol: Reductive Amination (Lab Scale)
Note: This protocol assumes the starting material 1-(1,3-benzothiazol-6-yl)ethan-1-one is available.
-
Reagents:
-
1-(1,3-benzothiazol-6-yl)ethan-1-one (1.0 eq)
-
Ammonium acetate (
, 10.0 eq) -
Sodium cyanoborohydride (
, 1.5 eq) -
Methanol (dry)
-
Molecular sieves (3Å)
-
-
Procedure:
-
Step 1: Dissolve the ketone (1 mmol) in dry methanol (10 mL) under an inert atmosphere (
). -
Step 2: Add ammonium acetate (10 mmol) and molecular sieves. Stir at room temperature for 1 hour to facilitate imine formation.
-
Step 3: Cool the reaction mixture to 0°C.
-
Step 4: Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Step 5: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Step 6: Quench with 1N HCl (carefully) to decompose excess hydride, then basify to pH >10 with 1N NaOH.
-
Step 7: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over
, and concentrate. -
Step 8: Purify via flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient).
-
Pharmacological Profile & Mechanism of Action[10]
As a scaffold, the pharmacology of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is defined by its ability to position the benzothiazole ring into hydrophobic pockets while the amine interacts with polar residues.
Pharmacophore Mapping
-
Benzothiazole Ring (Lipophilic Domain): Acts as a bioisostere for indole or quinoline. It frequently engages in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding sites of kinases. -
C-6 Ethylamine (Polar Anchor):
-
The amine nitrogen is protonated at physiological pH, allowing it to form salt bridges with conserved Aspartate or Glutamate residues (common in GPCRs and Kinases).
-
The chiral methyl group provides steric bulk that can induce selectivity by clashing with non-target isoforms or fitting into specific hydrophobic sub-pockets.
-
Therapeutic Applications (Derivatives)
This scaffold is a precursor for several bioactive classes:
-
PI3K Inhibitors:
-
Derivatives where the amine is coupled to a pyrazolopyrimidine or quinoline core (e.g., CHEMBL1213118) have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K). The benzothiazole moiety occupies the affinity pocket, while the amine linker orients the inhibitor.
-
-
Antitumor Agents (AhR Agonists):
-
Benzothiazoles are known Aryl Hydrocarbon Receptor (AhR) agonists. 6-substituted derivatives can induce CYP1A1, leading to the generation of cytotoxic electrophilic species specifically within tumor cells.
-
-
Antimicrobial/Antitubercular:
-
Benzothiazole-6-carboxylic acid derivatives (related to the oxidized form of the ethylamine) inhibit K1 capsule formation in E. coli. The amine derivatives are explored for antitubercular activity due to their ability to penetrate the mycobacterial cell wall.
-
Visualization: Signal Transduction & Mechanism
The following diagram illustrates how derivatives of this scaffold inhibit kinase signaling (e.g., PI3K/Akt pathway).
Caption: Mechanism of action for benzothiazole-amine derived kinase inhibitors disrupting survival signaling.
Safety & Toxicology Profile
While specific clinical toxicology data exists for drugs containing this moiety, the free amine intermediate carries specific handling risks typical of primary benzylic-like amines.
-
Acute Toxicity: Predicted to be harmful if swallowed (Category 4).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Sensitization: Potential skin sensitizer due to the reactive amine group.
-
Metabolic Liability: The benzothiazole ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation), which can be modulated by fluorination at the 5-position to improve metabolic stability in drug candidates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44475990: 3-(2-Amino-1,3-Benzothiazol-6-Yl)-1-{[2-(4-Methylpiperazin-1-Yl)quinolin-3-Yl]methyl}-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved from [Link]
- Bradshaw, T. D., & Westwell, A. D. (2004).The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021. (Contextual grounding for antitumor activity of benzothiazoles).
-
Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.[2] (Demonstrates metabolic issues of the benzothiazole ring).
-
American Elements. 1-(1,3-benzothiazol-2-yl)ethan-1-ol and related intermediates. Retrieved from [Link]
Sources
A Technical Guide to the Preliminary Anticancer Screening of Benzothiazole Derivatives
This guide provides an in-depth exploration of the preliminary in vitro screening of benzothiazole derivatives for potential anticancer activity. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[4]
The anticancer potential of benzothiazole derivatives stems from their ability to interact with various biological targets implicated in cancer cell proliferation, survival, and metastasis.[1][5] This guide will delineate a systematic approach to the initial assessment of these compounds, from the foundational cytotoxicity assays to preliminary mechanistic insights.
Foundational Anticancer Screening: A Strategic Workflow
A robust preliminary screening cascade is essential for the efficient identification of promising lead compounds. The following workflow provides a logical progression from broad cytotoxicity assessment to more focused mechanistic studies.
Caption: A streamlined workflow for the preliminary anticancer screening of benzothiazole derivatives.
Strategic Selection of Cancer Cell Lines
The initial choice of cancer cell lines is a critical determinant of the scope and relevance of the screening results. A well-conceived panel should encompass a diversity of cancer types to identify broad-spectrum activity or potential tissue-specific selectivity. For benzothiazole derivatives, a common starting point includes cell lines from prevalent cancers such as:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer), H1299[6]
-
Colorectal Cancer: HCT-116, SW480
-
Hepatocellular Carcinoma: HepG2[7]
-
Cervical Cancer: HeLa[7]
For a more comprehensive initial assessment, leveraging a well-established panel like the National Cancer Institute's NCI-60 human tumor cell line screen can provide a wealth of data on the compound's activity across a wide range of cancer subtypes.[3]
Core Cytotoxicity Assays: Quantifying Antiproliferative Activity
The cornerstone of preliminary anticancer screening is the determination of a compound's ability to inhibit cancer cell growth. The MTT and SRB assays are two widely adopted, robust, and cost-effective colorimetric methods for this purpose.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for an additional 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The SRB Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plates to air dry completely.[13]
-
SRB Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye.[12]
-
Dye Solubilization: Air dry the plates and add a solubilizing buffer, such as 10 mM Tris base solution, to each well to dissolve the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of around 510 nm.[12]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.
Structure-Activity Relationship (SAR) and Data Interpretation
The initial screening data, particularly the IC50 values across different cell lines, provide the foundation for understanding the structure-activity relationship (SAR) of the synthesized benzothiazole derivatives.
Deciphering the SAR
By comparing the chemical structures of the most and least active compounds, researchers can deduce the influence of different substituents on anticancer potency. Key considerations include:
-
Position of Substitution: The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Positions 2, 4, 5, 6, and 7 are common sites for modification.[4]
-
Nature of Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can dramatically alter the compound's electronic properties and its interaction with biological targets. For instance, the incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[7]
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach intracellular targets.
Tabulating Screening Data for Comparative Analysis
A well-organized table is crucial for comparing the cytotoxic profiles of different benzothiazole derivatives.
| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) | Reference |
| BTZ-1 | -H | -NH-CO-CH3 | A549 (Lung) | 68 | [10] |
| BTZ-2 | -NO2 | -OH | A549 (Lung) | 121 | [10] |
| Compound 53 | Cl-phenyl oxothiazolidine | - | HeLa (Cervical) | 9.76 | [7] |
| Compound 29 | Bromopyridine acetamide | - | SKRB-3 (Breast) | 0.0012 | [7] |
| Compound 29 | Bromopyridine acetamide | - | SW620 (Colon) | 0.0043 | [7] |
| Compound 29 | Bromopyridine acetamide | - | A549 (Lung) | 0.044 | [7] |
| Compound 29 | Bromopyridine acetamide | - | HepG2 (Liver) | 0.048 | [7] |
| Compound 12 | Indole hydrazine carboxamide | - | HT29 (Colon) | 0.015 | |
| Compound 12 | Indole hydrazine carboxamide | - | H460 (Lung) | 0.28 |
This table is a representative example; actual data should be populated from experimental results.
Unveiling the Mechanisms of Action: Beyond Cytotoxicity
Identifying the molecular mechanisms by which benzothiazole derivatives exert their anticancer effects is a critical next step. These compounds are known to modulate a variety of cellular processes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. jnu.ac.bd [jnu.ac.bd]
- 9. mdpi.com [mdpi.com]
- 10. benthamscience.com [benthamscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the NMR Characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
Abstract
This document provides a comprehensive, field-proven protocol for the definitive nuclear magnetic resonance (NMR) characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for structural elucidation and purity assessment of heterocyclic small molecules. We delve into the causality behind experimental choices, from sample preparation to the interpretation of ¹H and ¹³C NMR spectra, ensuring a self-validating system for reliable and reproducible results. The protocol is supplemented with predicted spectral data, two-dimensional (2D) NMR considerations, and authoritative references to ground the methodology in established spectroscopic principles.
Introduction: The Analytical Imperative
1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a heterocyclic amine containing the benzothiazole scaffold, a privileged structure in medicinal chemistry found in compounds like the approved drug Riluzole.[1] Its structural similarity to key intermediates for pharmacologically active agents necessitates unambiguous characterization to ensure chemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such small organic molecules, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[2]
This application note moves beyond a simple listing of steps. It explains the rationale behind each phase of the protocol, empowering the researcher to not only execute the procedure but also to troubleshoot and adapt it as necessary. We will establish a complete workflow, from meticulous sample preparation—a critical and often underestimated step—to the fine points of spectral interpretation.
Foundational Principles: Why We Do What We Do
The integrity of NMR data is built upon a foundation of careful preparation and a clear understanding of the chosen analytical parameters.
-
The Role of Deuterated Solvents : The primary reason for using deuterated solvents (e.g., CDCl₃, DMSO-d₆) is to avoid having the overwhelmingly large signal from protonated solvent molecules obscure the signals from the analyte.[3] The deuterium nucleus resonates at a completely different frequency than protons and is used by the spectrometer's lock system to stabilize the magnetic field during acquisition, which is crucial for high-resolution spectra.[3]
-
Sample Purity and Filtration : The presence of even minute solid particles or paramagnetic impurities in an NMR sample can drastically degrade the quality of the spectrum. These contaminants disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution, a phenomenon that cannot be corrected by the instrument's shimming process.[4] Filtering the sample directly into the NMR tube is therefore a non-negotiable step for acquiring high-quality data.
-
Choosing the Right Experiment : A standard characterization package includes both ¹H and ¹³C NMR spectra.
-
¹H NMR provides data on the number of different proton environments, their relative abundance (via integration), and their proximity to other protons (via spin-spin coupling).[5]
-
¹³C NMR , typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule, providing a direct view of the carbon skeleton.[6]
-
2D NMR (COSY, HSQC, HMBC) : For complex molecules or for unambiguous assignment, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting molecular fragments and assigning quaternary carbons.[7][8]
-
Visualizing the Molecule and Workflow
A clear understanding of the target structure and the experimental process is essential.
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. azooptics.com [azooptics.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Chromatographic Profiling of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine: Achiral and Chiral Methodologies
Abstract
This application note details the chromatographic characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (CAS 135034-10-5), a critical chiral intermediate in the synthesis of neuroprotective and antineoplastic agents. Due to the presence of a basic primary amine on a chiral ethyl chain and a hydrophobic benzothiazole core, this molecule presents specific analytical challenges: peak tailing due to silanol interactions and the requirement for enantiomeric resolution. We present two validated protocols:
-
Method A (RP-HPLC): A robust reversed-phase method for chemical purity and impurity profiling.[1][2]
-
Method B (NP-HPLC): A chiral normal-phase method for determining Enantiomeric Excess (%ee).
Molecule Overview & Physicochemical Context[1][3][4][5][6][7][8][9][10]
Understanding the molecule is the first step to successful separation.
-
Structure: A benzothiazole bicyclic ring substituted at the 6-position with a 1-aminoethyl group.
-
Chromophore: The benzothiazole moiety provides strong UV absorption (λmax ~250-260 nm and ~290 nm), allowing for high-sensitivity detection.
-
pKa Profile:
-
Primary Amine (Side chain): pKa ≈ 9.5–10.0 (Strongly basic).
-
Benzothiazole Nitrogen (Ring): pKa ≈ 1.0–2.0 (Very weakly basic).
-
-
Solubility: Moderate in Methanol (MeOH) and Acetonitrile (ACN); low in water at neutral pH.
Analytical Challenge: The "Silanol Effect"
The primary amine is protonated at neutral pH. On standard silica-based C18 columns, this cation interacts with residual silanols (Si-O⁻), causing severe peak tailing. Method A utilizes a low-pH strategy to suppress silanol ionization, ensuring sharp peak symmetry.
Method A: Chemical Purity (RP-HPLC)
Objective: Quantify chemical purity and identify synthetic byproducts (e.g., des-amino precursors or regioisomers).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus) | "End-capping" reduces accessible silanols, minimizing amine tailing. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard geometry for robust QC transferability. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 protonates the amine and suppresses silanol ionization. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN provides stronger elution strength than MeOH for the hydrophobic ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm (Reference 360 nm) | Matches the benzothiazole π-π* transition. |
| Injection Vol | 5.0 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold |
| 2.0 | 95 | 5 | Isocratic equilibration |
| 15.0 | 10 | 90 | Linear ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase TFA concentration to 0.15% or switch to a "Shield" RP column).
-
Theoretical Plates (N): > 5000.[3]
-
%RSD (Area): < 0.5% (n=6 injections).
Method B: Chiral Purity (NP-HPLC)
Objective: Determine the enantiomeric ratio (R vs. S) of the amine. Mechanism: The primary amine forms hydrogen bonds with the carbamate linkage on the polysaccharide stationary phase.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for primary amines containing aromatic rings. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Longer length required for difficult chiral resolutions. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) | DEA is critical. It acts as a competing base to mask non-specific binding sites, sharpening the amine peak. |
| Mode | Isocratic | Gradient is rarely used in NP-Chiral chromatography. |
| Flow Rate | 1.0 mL/min | |
| Temp | 25°C | Lower temperature often improves chiral selectivity (α). |
| Detection | UV @ 254 nm |
Troubleshooting Chiral Separation
-
Issue: Broad peaks / No separation.
-
Fix: Lower temperature to 15°C.
-
Fix: Switch alcohol modifier from IPA to Ethanol (changes steric environment).
-
-
Issue: Amine Tailing.
-
Fix: Increase Diethylamine (DEA) to 0.2%. Do not use TFA in this normal phase system as it may damage the column or suppress ionization if transferring to MS.
-
Visual Workflows
Method Development Logic
The following diagram illustrates the decision process for selecting the correct mode based on the analytical goal.
Caption: Decision tree for selecting Achiral vs. Chiral methodologies based on specific analytical requirements.
Sample Preparation Protocol
Proper sample prep is vital to prevent solvent mismatch effects (e.g., peak splitting).
Caption: Standardized sample preparation workflow to ensure reproducibility and protect column integrity.
Experimental Notes & Troubleshooting
Sample Diluent Mismatch
-
Observation: Split peaks or fronting in the RP-HPLC method.
-
Cause: Dissolving the sample in 100% ACN while starting the gradient at 95% Water.
-
Solution: Dissolve the sample in a 50:50 mixture of Water:ACN. If solubility is an issue, dissolve in minimal ACN and dilute with water immediately.
Column Memory Effects (Carryover)
-
Observation: Ghost peaks in blank injections.
-
Cause: Benzothiazoles are hydrophobic and stick to stainless steel or rotor seals.
-
Solution: Implement a needle wash with 90% ACN / 10% Water + 0.1% Formic Acid.
Chiral Column Care
-
Warning: Never flush a Chiralpak AD/OD column with 100% Water or basic aqueous buffers (pH > 9) unless it is the specific "immobilized" version (e.g., Chiralpak IA/IB). For the coated AD-H recommended here, strictly use Hexane/Alcohol mixtures.
References
-
PubChem. (n.d.).[4][5] 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (Analogous Structure Data). National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved October 24, 2023, from [Link]
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved October 24, 2023, from [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. [(2R)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid | C15H18FN3O3S | CID 44153794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-ylamine | C22H26N4S | CID 44447001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in antimicrobial assays
Application Note & Protocol Guide
Topic: Comprehensive Methodologies for Evaluating the Antimicrobial Efficacy of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
Audience: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.
Senior Application Scientist: Dr. Evelyn Reed
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent antimicrobial effects.[2][3] Derivatives of this heterocyclic system have been shown to interfere with critical bacterial processes by inhibiting a range of enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, making them compelling candidates for further investigation.[1][4][5][6]
This document provides a detailed guide for the systematic evaluation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine , a specific benzothiazole derivative, for its antimicrobial properties. As a Senior Application Scientist, my objective is to equip researchers with robust, validated protocols that not only generate reproducible data but also provide insights into the compound's potential mechanism of action. The methodologies outlined herein are grounded in internationally recognized standards and are designed to build a comprehensive antimicrobial profile for this promising molecule.
Compound Profile: 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
| Property | Value |
| IUPAC Name | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.26 g/mol |
| Structure | |
| Predicted Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. |
Rationale for Investigation: The ethanamine substituent at the 6-position of the benzothiazole core introduces a chiral center and a basic amino group. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with microbial targets through improved cell permeability or specific binding interactions.
Foundational Protocols: Initial Screening and Potency Determination
A tiered approach is recommended, beginning with broad screening to determine the spectrum of activity, followed by quantitative assays to establish potency.
Preparation of Stock Solutions
The accuracy of antimicrobial assays is contingent upon the precise preparation of the test article.
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine using an analytical balance.
-
Solubilization: Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Ensure complete dissolution by vortexing. Causality Note: DMSO is selected for its broad solubilizing power for organic compounds. However, its final concentration in the assay medium must be controlled, typically ≤1%, to prevent solvent-induced toxicity to the microorganisms.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. For working solutions, dilute the stock in the appropriate sterile broth or agar.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine MIC.
Protocol 2: Broth Microdilution MIC Assay
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.
-
Compound Addition: Add 200 µL of a 2X working solution of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (e.g., 256 µg/mL in MHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: MIC Values
Results should be tabulated for clear comparison against a panel of relevant microorganisms, including standard reference strains and clinical isolates.
| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Ciprofloxacin: 0.5 |
| Escherichia coli | ATCC 25922 | 32 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin: 0.25 |
| Candida albicans | ATCC 90028 | 64 | Fluconazole: 1 |
| MRSA (Clinical Isolate) | USA300 | 16 | Ciprofloxacin: >32 |
Advanced Protocols: Mechanistic and Dynamic Insights
Once initial activity is confirmed, further assays can elucidate the nature of the antimicrobial effect (bactericidal vs. bacteriostatic) and potential mechanisms of action.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.
Workflow for MBC/MFC Determination
Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.
Protocol 3: MBC/MFC Assay
-
Perform MIC Assay: Following the determination of the MIC, use the 96-well plate from the MIC assay.
-
Subculturing: From each well showing no visible growth (i.e., at and above the MIC), plate a 10 µL aliquot onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the control culture.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method provides a rapid visual confirmation of antimicrobial activity and is useful for screening against a large number of strains.
Protocol 4: Disk Diffusion Assay
-
Plate Inoculation: Prepare a lawn of bacteria on a Mueller-Hinton agar plate by evenly swabbing a standardized inoculum (0.5 McFarland) across the surface.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of a known concentration of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine solution onto a disk.
-
Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Potential Mechanisms of Action of Benzothiazoles
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets.[5] Molecular docking studies have suggested that these compounds can bind to the active sites of essential enzymes.[5] Potential targets include:
-
DNA Gyrase: Inhibition of this enzyme disrupts DNA replication.[1][4]
-
Dihydropteroate Synthase (DHPS): Blocking this enzyme interferes with folate synthesis, a critical metabolic pathway.[6]
-
Dihydroorotase: Inhibition of this enzyme can disrupt pyrimidine biosynthesis.[5]
-
Cell Membrane Disruption: Some derivatives may induce leakage of cellular components like DNA and proteins.[5]
Logical Relationship of Potential Benzothiazole Targets
Caption: Potential mechanisms of action for benzothiazole-based antimicrobials.
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, every experiment must include a robust set of controls:
-
Positive Control: A known, effective antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole) should be run in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.
-
Negative Control: A solvent control (e.g., DMSO at the highest concentration used in the assay) must be included to rule out any antimicrobial effects of the vehicle.
-
Growth Control: An inoculated well/plate without any test compound ensures that the microorganisms are viable and capable of growth under the assay conditions.
-
Sterility Control: An uninoculated well/plate containing only the test medium verifies the sterility of the medium and the aseptic technique.
-
Reference Strains: The use of well-characterized reference strains (e.g., from ATCC) is crucial for inter-laboratory comparability of results.
By systematically incorporating these controls, the protocols become self-validating systems, providing confidence in the observed antimicrobial activity of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine.
References
-
Ansari, M. F., & Ahmad, I. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18(1), 1-23. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]
-
Łączkowski, K. Z., et al. (2014). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Heterocyclic Communications, 20(1), 41-46. [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(23), 8206. [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Stoyanova, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine Derivatives for Drug Discovery
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and the presence of electron-rich nitrogen and sulfur heteroatoms make it an adept pharmacophore capable of diverse interactions with biological targets.[4] Consequently, benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][4][5][6][7][8]
This guide focuses on a specific, high-value subclass: derivatives of 1-(1,3-benzothiazol-6-yl)ethan-1-amine. The introduction of a chiral ethylamine side chain at the 6-position of the benzothiazole core opens a gateway to exploring stereospecific interactions within target proteins, a critical aspect of modern drug design. This scaffold serves as an excellent starting point for generating libraries of novel compounds through derivatization of the primary amine.
Herein, we provide a comprehensive, experience-driven walkthrough of the synthesis, derivatization, chiral resolution, and analytical validation of these compounds, designed for researchers and scientists engaged in drug discovery.
Part 1: Synthesis of the Core Intermediate: (±)-1-(1,3-Benzothiazol-6-yl)ethan-1-amine
The synthesis of the racemic core amine is a multi-step process that requires careful execution. The following protocol outlines a reliable and scalable route starting from a commercially available precursor.
Workflow for Core Intermediate Synthesis
Caption: Synthetic pathway to the core amine intermediate.
Protocol 1.1: Synthesis of 6-Acetyl-1,3-benzothiazole
This initial step involves the cyclization and formation of the benzothiazole ring system. While various methods exist for benzothiazole synthesis[9][10], a common route involves the condensation of an appropriate aminothiophenol derivative.
-
Rationale: The reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride serves a dual purpose: it provides the acetyl group and facilitates the cyclization to form the benzothiazole ring. This is a classic and robust method for constructing this specific scaffold.
-
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-amino-3-mercaptobenzoic acid (1.0 eq).
-
Add acetic anhydride (3.0 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approx. 140°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitate formed is collected by vacuum filtration, washed thoroughly with water, and then with a cold solution of sodium bicarbonate to remove unreacted acids.
-
The crude product is washed again with water until the filtrate is neutral.
-
Recrystallize the solid from ethanol to yield pure 6-acetyl-1,3-benzothiazole.
-
Protocol 1.2: Reductive Amination to Synthesize (±)-1-(1,3-Benzothiazol-6-yl)ethan-1-amine
The conversion of the ketone to the primary amine is a critical transformation. Direct reduction of an intermediate oxime is a reliable method.
-
Rationale: Converting the ketone to an oxime first, followed by reduction, is a classic and effective strategy that often yields cleaner products than direct reductive amination with ammonia. Catalytic hydrogenation is a preferred method for its high yield and clean work-up.
-
Step-by-Step Protocol:
-
Oxime Formation:
-
Dissolve 6-acetyl-1,3-benzothiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into cold water. The oxime precipitates out.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Oxime Reduction:
-
Dissolve the dried oxime intermediate in methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add Palladium on Carbon (10% Pd/C, ~5-10 mol% catalyst loading).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic amine, which can be purified by column chromatography if necessary.
-
-
Part 2: Library Derivatization Strategies
With the core amine in hand, the next phase is to create a diverse library of analogues to explore the Structure-Activity Relationship (SAR).[3][11][12] The primary amine is a versatile handle for various coupling reactions.
Derivatization Pathways
Caption: Common derivatization reactions for the core amine.
Protocol 2.1: General Procedure for Amide Synthesis
-
Rationale: Amide bonds are stable and prevalent in pharmaceuticals. Using coupling agents like HATU or EDC/HOBt allows for the formation of amides from a wide range of carboxylic acids under mild conditions, preserving sensitive functional groups.
-
Step-by-Step Protocol (Using HATU):
-
In a vial, dissolve the carboxylic acid (1.1 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of (±)-1-(1,3-benzothiazol-6-yl)ethan-1-amine (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC.
-
Protocol 2.2: General Procedure for Sulfonamide Synthesis
-
Rationale: The sulfonamide group is another key functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor.
-
Step-by-Step Protocol:
-
Dissolve the core amine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up the reaction by diluting with DCM and washing with water and brine.
-
Dry the organic layer, concentrate, and purify as described above.
-
Part 3: Addressing Chirality - A Critical Step
The biological activity of chiral molecules often resides in a single enantiomer.[13] Therefore, accessing enantiomerically pure compounds is essential.
Strategies for Enantiopure Compound Generation
Caption: Approaches to obtaining single enantiomers.
Application Note 3.1: Chiral Resolution
-
Concept: This approach involves synthesizing the racemic amine and then separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for this purpose.
-
Protocol Insight: A typical method involves screening various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD).[14][15] A mobile phase consisting of a mixture of hexane and an alcohol (like isopropanol or ethanol), often with a small amount of an amine or acid modifier (like diethylamine or trifluoroacetic acid), is used to achieve separation.[14] The optimal conditions must be determined empirically for each specific compound.
Application Note 3.2: Asymmetric Synthesis
-
Concept: This more elegant approach aims to create only the desired enantiomer from the beginning, avoiding the loss of 50% of the material inherent in resolution.
-
Field-Proven Methods:
-
Asymmetric Hydrogenation: The reduction of the intermediate oxime or a related imine can be performed using a chiral catalyst, such as an Iridium or Rhodium complex with a chiral phosphine ligand.[16] This can provide the desired amine in high enantiomeric excess (ee).
-
Biocatalysis with Transaminases (ATAs): Enzymes offer unparalleled stereoselectivity. An amine transaminase can convert the 6-acetyl-1,3-benzothiazole directly into the desired (R)- or (S)-amine with very high ee, depending on the specific enzyme used.[17][18] This "green chemistry" approach operates in aqueous media under mild conditions and is becoming increasingly prevalent in pharmaceutical synthesis.[19]
-
Part 4: Quality Control and Data Presentation
Ensuring the identity, purity, and integrity of each synthesized compound is paramount. This establishes the trustworthiness of any subsequent biological data.
Standard Analytical Characterization
Every novel compound must be characterized by a standard set of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of resolved or asymmetrically synthesized compounds.
Table 1: Example Characterization Data for a Hypothetical Derivative
| Compound ID | Structure | Yield (%) | Purity (HPLC, %) | M.Wt (Calc.) | M+H⁺ (Found) | ee (%) |
| BZ-A-001 | N-(1-(1,3-benzothiazol-6-yl)ethyl)benzamide | 78 | >98 | 296.38 | 297.1 | >99 (S) |
| BZ-S-002 | N-(1-(1,3-benzothiazol-6-yl)ethyl)benzenesulfonamide | 65 | >99 | 332.44 | 333.0 | >99 (S) |
Part 5: Biological Evaluation Workflow
The ultimate goal is to identify compounds with promising therapeutic activity. A structured screening cascade is employed to evaluate the synthesized library.
Screening Cascade
Caption: A typical workflow for biological screening.
Structure-Activity Relationship (SAR) Analysis
Data from biological assays are crucial for understanding how chemical structure relates to activity. For instance, in an anticancer screen, the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀) is a key metric.
Table 2: Example Biological Data and SAR Insights
| Compound ID | R-Group (Amide) | IC₅₀ (µM) vs. Breast Cancer Cell Line | SAR Insight |
| BZ-A-001 | Phenyl | 15.2 | Baseline activity. |
| BZ-A-002 | 4-Chlorophenyl | 5.8 | Electron-withdrawing group at para-position improves potency. |
| BZ-A-003 | 4-Methoxyphenyl | 25.1 | Electron-donating group at para-position reduces potency. |
| BZ-A-004 | 2-Fluorophenyl | 8.1 | Ortho-substitution is tolerated and slightly beneficial. |
This data, though hypothetical, illustrates how systematic changes to the molecule can provide valuable insights, guiding the design of the next generation of more potent compounds.[20][21]
References
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Licence. Available at: [Link]
-
Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. ResearchGate. Available at: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]
-
Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative. PubMed. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI. Available at: [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. ResearchGate. Available at: [Link]
-
Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. PubMed. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Available at: [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. Available at: [Link]
-
Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. PubMed. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
- 9. ijper.org [ijper.org]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Note: Measuring Acetylcholinesterase (AChE) Inhibition of Benzothiazole Ureas
Introduction & Scientific Context
Benzothiazole ureas represent a privileged scaffold in medicinal chemistry, particularly for neurodegenerative drug discovery. Unlike simple competitive inhibitors, these compounds often function as dual-binding site inhibitors , spanning the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). The benzothiazole moiety provides a rigid aromatic core for
Accurate measurement of their inhibitory potency (
This guide provides a robust, self-validating protocol optimized for benzothiazole ureas, ensuring high reproducibility and Z-factor scores suitable for lead optimization.
Mechanism of Action & Assay Principle
The Ellman assay relies on a coupled chemical reaction. AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to produce Thiocholine .[3][4][5][6][7] This free thiol group reacts with the chromogen DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB) , which absorbs strongly at 412 nm.
Inhibitors block the production of thiocholine, reducing the rate of color formation.[3]
Visualizing the Reaction Pathway[3]
Figure 1: Reaction pathway showing the competition between substrate hydrolysis and inhibitor binding. The yellow TNB product is the quantitative readout.
Materials & Reagent Preparation
Critical Causality: The stability of DTNB and ATCh is pH-dependent. Spontaneous hydrolysis of ATCh at high pH causes high background noise. Therefore, reagents must be prepared fresh or stored strictly as aliquots.
| Reagent | Concentration (Stock) | Preparation Notes | Storage |
| Buffer A | 100 mM Phosphate, pH 8.0 | Adjust pH precisely. pH 8.0 maximizes the thiol anion reaction with DTNB. | 4°C (1 month) |
| AChE Enzyme | 500 U/mL (Stock) | Electrophorus electricus (Type VI-S) or Human Recombinant. Dissolve in Buffer A + 0.1% BSA (stabilizer). | -80°C (Aliquots) |
| DTNB | 10 mM | Dissolve in Buffer A. Must be buffered to prevent precipitation. | -20°C (Dark) |
| ATCh Iodide | 75 mM | Dissolve in ultra-pure water. Do not use buffer (prevents spontaneous hydrolysis). | -20°C (Stable) |
| Test Compounds | 10 mM (in DMSO) | Benzothiazole ureas are hydrophobic. Ensure complete solubilization. | -20°C |
Positive Control: Donepezil or Tacrine (Standard AChE inhibitors).
Experimental Protocol (96-Well Format)
This protocol utilizes a Kinetic Readout , which is superior to endpoint measurements because it accounts for the initial velocity (
Step 1: Compound Preparation[8]
-
Prepare serial dilutions of the Benzothiazole Urea in DMSO.
-
Dilution Factor: Further dilute these DMSO stocks 1:50 into Buffer A.
-
Why? The final DMSO concentration in the well must be <2% (ideally <1%) to prevent solvent-induced enzyme denaturation.
-
Step 2: Plate Setup & Pre-Incubation
Crucial Step: Benzothiazole ureas often exhibit slow-binding kinetics. You must pre-incubate the enzyme and inhibitor to allow the complex to form before adding the substrate.
-
Blank Wells: Add 140 µL Buffer A.
-
Control Wells (100% Activity): Add 120 µL Buffer A + 20 µL diluted DMSO (vehicle).
-
Test Wells: Add 120 µL Buffer A + 20 µL diluted Test Compound.
-
Enzyme Addition: Add 20 µL of AChE enzyme solution (0.1 U/mL final conc) to Control and Test wells.
-
Incubation: Shake plate for 10 seconds. Incubate at 25°C for 20 minutes .
Step 3: Reaction Initiation
-
Prepare a Master Mix of DTNB and ATCh immediately before use:
-
Mix equal volumes of DTNB (10 mM) and ATCh (15 mM, diluted from stock).
-
-
Add 20 µL of Master Mix to all wells (Total Volume = 200 µL).
-
Final Concentrations: 0.5 mM DTNB, 0.75 mM ATCh.
-
Step 4: Kinetic Measurement
-
Place in plate reader immediately.
-
Interval: Every 30 seconds for 10 minutes.
-
Shake plate (orbital, low speed) between reads.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow emphasizing the critical pre-incubation step required for benzothiazole inhibitors.
Data Analysis & Calculation
Velocity Calculation ( )
Do not use raw absorbance. For each well, plot Absorbance vs. Time .[3]
-
Select the linear portion of the curve (usually 1–5 minutes).
-
Calculate the slope (
).[3] This is the Velocity ( ).
Percent Inhibition
- : Slope of wells with Enzyme + DMSO (no inhibitor).
- : Slope of wells with Enzyme + Test Compound.
Determination
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).[1][3] Fit the data using a non-linear regression (4-parameter logistic model):
Validation Criteria:
- of the fit should be > 0.95.
-
Hill Slope should be approximately -1.0 (indicating 1:1 binding stoichiometry). If Slope < -1.5, suspect aggregation or non-specific inhibition.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| High Background (Yellow in Blanks) | Spontaneous hydrolysis of ATCh. | Prepare ATCh in water, not buffer. Keep on ice. Use fresh stock. |
| Non-Linear Kinetics (Curve flattens) | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure reading is taken immediately after adding substrate.[3] |
| Inconsistent | Non-equilibrium binding. | Increase pre-incubation time from 20 to 30 mins. |
| Precipitation in wells | Benzothiazole insolubility. | Check well bottom visually. Lower compound concentration or increase DMSO (max 2%). |
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229. Link
-
Dighe, S. N., et al. (2016). Recent updates on benzothiazole derivatives as potential acetylcholinesterase inhibitors. Mini-Reviews in Medicinal Chemistry. Link
-
Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit Technical Bulletin. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. japsonline.com [japsonline.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in Biological Assays
Welcome to the technical support center for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles.
Understanding the Challenge: Why is Solubility a Concern?
Benzothiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities. However, they are often characterized by low aqueous solubility due to their rigid, aromatic structure. For 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, its basic amine group offers a handle for pH-dependent solubility manipulation, but its overall hydrophobicity can still pose significant challenges in aqueous assay buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Initial Steps to Mitigate Precipitation:
-
Stepwise Dilution: Instead of adding your concentrated DMSO stock directly to the final assay volume, perform one or more intermediate dilutions in your assay buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.[2]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer. However, be gentle with cell-based assays to avoid disrupting the cells.
-
Temperature: While gentle warming can sometimes help dissolve a compound, be cautious as temperature shifts can also cause precipitation of media components.[3]
FAQ 2: How can I use pH to improve the solubility of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine?
1-(1,3-Benzothiazol-6-yl)ethan-1-amine has a primary amine group, which is basic. This means its solubility is highly dependent on pH. At a pH below its pKa, the amine group will be protonated (positively charged), which generally increases its aqueous solubility.[4]
Key Considerations:
-
-
Prediction Method: Software such as Marvin Sketch can provide a reliable pKa prediction.[5] The predicted basic pKa of the primary amine in 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is approximately 8.5 . This means that at a pH below 8.5, the compound will be predominantly in its more soluble, protonated form.
-
-
Adjusting Buffer pH: For many biological assays conducted at a physiological pH of ~7.4, a significant portion of the compound should be in its soluble, protonated form. If you are still experiencing solubility issues, consider lowering the pH of your assay buffer, if your assay can tolerate it. A buffer pH of 6.5-7.0 would further increase the proportion of the protonated species.
-
Experimental Verification: It is highly recommended to experimentally determine the pH-solubility profile of your compound.
-
Protocol 3: Shake-Flask Method for Thermodynamic Solubility provides a detailed procedure for this.[6]
-
Table 1: Predicted Physicochemical Properties of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
| Property | Predicted Value | Significance |
| Basic pKa | ~ 8.5 | Indicates that the compound's solubility will increase in acidic conditions (pH < 8.5). |
| LogP | ~ 2.1 | A measure of lipophilicity. A positive value indicates it is more soluble in lipids than in water, suggesting potential for low aqueous solubility.[7] |
| Aqueous Solubility | Low (predicted) | The combination of a benzothiazole core and a positive LogP suggests that the intrinsic solubility of the neutral form is likely low.[8] |
FAQ 3: I've tried adjusting the DMSO concentration and pH, but I still have solubility problems. What else can I do?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[9] They have a hydrophilic exterior and a hydrophobic interior cavity where a lipophilic molecule like 1-(1,3-Benzothiazol-6-yl)ethan-1-amine can be encapsulated.
Commonly Used Cyclodextrins in Research:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high aqueous solubility and is used in several FDA-approved formulations.
Workflow for Using Cyclodextrins:
Caption: Workflow for employing cyclodextrins for solubility enhancement.
Quantitative Impact: Studies on other benzothiazole derivatives, such as riluzole, have shown a 1.7-fold to 3.7-fold increase in solubility with the use of cyclodextrins.[9] The exact increase for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass:
-
Molecular Weight of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine: 178.25 g/mol
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.25 g/mol = 0.0017825 g = 1.78 mg
-
-
-
Weigh the compound: Accurately weigh approximately 1.78 mg of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used if necessary, but ensure the compound is stable under these conditions.[10]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Buffer
This protocol is for creating a dilution series for a dose-response experiment, maintaining a constant final DMSO concentration of 0.1%.[11]
-
Prepare a 1000X stock solution: Prepare a stock solution of your compound in 100% DMSO that is 1000 times more concentrated than your highest desired final concentration in the assay. For example, for a top concentration of 10 µM, prepare a 10 mM stock in DMSO.
-
Prepare intermediate dilutions (optional, in DMSO): If a wide range of concentrations is needed, perform serial dilutions of the 10 mM stock in 100% DMSO. For a 10-point, 2-fold dilution series, you would create stocks of 10 mM, 5 mM, 2.5 mM, etc., in DMSO.[10]
-
Final dilution into assay buffer: Add 1 µL of each DMSO stock concentration to 999 µL of your aqueous assay buffer. This will result in your desired final concentrations with a constant 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of your assay buffer.
Protocol 3: Shake-Flask Method for Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a specific buffer.[6]
-
Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a known volume of your aqueous assay buffer (e.g., pH 7.4 PBS) in a glass vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in your sample.
Protocol 4: Potentiometric Titration for pKa Determination
This method provides an experimental pKa value for your compound.[12][13]
-
Prepare the sample: Dissolve a known amount of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.
-
Initial pH adjustment: Adjust the pH of the solution to a low value (e.g., pH 2-3) with a standardized solution of HCl.
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, known increments.
-
Record pH: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the first derivative of the titration curve.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Journal of Biomolecular Screening.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Faridi, H. (2014). Response to "How to enhance drug solubility for in vitro assays?".
- Creative Bioarray.
- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2538.
- Eteer, S. A. (2022). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. Mediterranean Journal of Chemistry, 12(2), 175-183.
- Anonymous. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?.
- Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Wróblewska, A., & Płonka, J. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16304.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850.
- Bergström, C. A., & Avdeef, A. (2019).
- U.S. Environmental Protection Agency. (n.d.).
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Sly, K. L., & Lanci, M. P. (2016). Host–Guest Inclusion Complexation of α-Cyclodextrin and Triiodide Examined Using UV–Vis Spectrophotometry. The Journal of Physical Chemistry A, 120(11), 1851-1856.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Shindikar, A. D., & Viswanathan, C. L. (2020). Characterization of Ligand N'-[(1E)-1-Phenylethylidene]-1,3-Benzothiazole-2-Carbohydrazide by Using Marvin Sketch 20.8 Software. Journal of Pharmaceutical Sciences and Research, 12(7), 924-928.
- Van der Eycken, J., & Van der Poorten, C. (2012).
- Fourmentin, S., & Crini, G. (2014). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 19(12), 20955-20988.
- Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today: Technologies, 7(2), e85-e91.
- Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.
- Lombardo, F., & Obach, R. S. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- Dolan, J. W. (2002). Buffer Preparation — Hints, Tips and Common Errors. LCGC North America, 20(4), 346-351.
- Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry.
- Lipinski, C. A. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Veith, G. D., & Morris, R. T. (1979). Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency.
- INTEGRA Biosciences. (2023, February 16).
- Enamine. Solubility Assay by Laser Nephelometry.
- Sigma-Aldrich. (n.d.).
- Sarmah, B., & Deka, D. C. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-3.
- University of California, Santa Cruz. (n.d.).
- Avdeef, A. (2020).
- Syah, Y. M., & Hakim, E. H. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series, 1463(1), 012023.
- INTEGRA Biosciences. (2023, February 16).
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Lipinski, C. A. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Szente, L., & Szemán, J. (2013). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Analytical Chemistry, 85(17), 8024-8030.
- ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?.
- Millipore Corporation. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Fayed, E. A., Najm, M. A. A., Oudah, K. H., Ebrahim, M. A., & Ramsis, T. M. (2026). From bench to brain: novel thieno-oxazine hybrids as potent pleiotropic anti-Alzheimer's agents with in vivo/in vitro validation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. biotage.com [biotage.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Troubleshooting mass spectrometry fragmentation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
This guide serves as a specialized technical resource for researchers analyzing 1-(1,3-Benzothiazol-6-yl)ethan-1-amine via Electrospray Ionization Mass Spectrometry (ESI-MS). It synthesizes mechanistic organic chemistry with practical instrument parameters to resolve common fragmentation and ionization failures.[1]
Case Reference: MS-BZEA-001 Molecule Overview:
-
Formula: C
H N S -
Monoisotopic Mass: 178.06 Da[1]
-
Target Ion [M+H]
: m/z 179.06 -
Key Structural Features: Primary amine (basic site, pKa ~9-10), Benzothiazole ring (aromatic, heteroatomic, pKa ~1-2).
Core Troubleshooting: Signal & Ionization
User Issue: "I see no signal or very low intensity for the parent ion (m/z 179) in ESI+ mode."
Mechanistic Root Cause
This molecule possesses two nitrogen centers with vastly different proton affinities.[1] The primary amine on the ethyl side chain is the most basic site.[1] If your mobile phase pH is neutral or basic, the amine may not be fully protonated, leading to poor ionization efficiency.[1] Additionally, primary amines are prone to forming sodium adducts or clustering if salts are present.[1]
Diagnostic Protocol
| Checkpoint | Optimal Setting | Why? |
| Mobile Phase pH | Acidic (pH 2.5 - 3.5) | Ensures the aliphatic amine (pKa ~9) is fully protonated [M+H]+. Use 0.1% Formic Acid.[1] |
| Cone Voltage | Low (15 - 30 V) | High cone voltage can cause "In-Source Fragmentation" (loss of NH |
| Solvent System | MeOH/Water or ACN/Water | Methanol often provides better solvation for polar amines than ACN, stabilizing the protonated species.[1] |
Workflow: Signal Restoration
Fragmentation Analysis & Spectrum Interpretation
User Issue: "I am getting fragmentation, but the peaks don't make sense. I see a dominant peak at 162 and 135.[1] What are these?"
Mechanistic Insight
The fragmentation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine follows distinct even-electron pathways characteristic of benzylic-like amines.
-
Neutral Loss of Ammonia (17 Da): The protonated primary amine is a good leaving group.[1] This is the most energetically favorable pathway, yielding a secondary carbocation stabilized by the aromatic benzothiazole ring.[1]
-
Retro-Ritter / Alpha-Cleavage: While possible, the loss of the methyl group (15 Da) is less common than the loss of ammonia in ESI.[1]
-
Ring Disintegration: At higher collision energies (CE > 35 eV), the benzothiazole ring itself will fragment, typically losing HCN (27 Da).[1]
Theoretical Fragment Table
| m/z (Exp) | Fragment Identity | Mechanism | Relative Energy |
| 179.06 | [M+H] | Parent Ion (Protonated) | N/A |
| 162.03 | [M+H - NH | Neutral loss of Ammonia. Forms vinyl-benzothiazole or stabilized carbocation.[1] | Low (10-20 eV) |
| 135.01 | [Benzothiazole+H] | Cleavage of the ethyl side chain.[1] | Medium (20-30 eV) |
| 108.00 | [C | Loss of HCN from the thiazole ring (Ring opening).[1] | High (>40 eV) |
Visualizing the Pathway
Advanced Troubleshooting FAQs
Q: Why do I see a peak at m/z 357?
A: This is the protonated dimer [2M+H]
-
Cause: Concentration is too high or source temperature is too low.[1]
-
Fix: Dilute your sample by 10x or increase the Desolvation Gas Temperature (e.g., from 350°C to 450°C) to disrupt the non-covalent clusters.[1]
Q: My peak shape is tailing badly in LC-MS. A: Primary amines interact strongly with residual silanols on C18 columns.
-
Fix 1: Ensure your mobile phase contains an ion-pairing modifier (0.1% Formic Acid or 5mM Ammonium Formate).[1]
-
Fix 2: Use a "End-capped" or "Base-Deactivated" column (e.g., C18 BEH or CSH particles) designed for basic analytes.[1]
Q: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, but be careful. Ammonium acetate buffers at pH ~4.5-5.[1]0. While this is acidic enough to protonate the amine, the higher pH (closer to pKa) compared to formic acid might slightly reduce sensitivity.[1] However, it may improve peak shape if silanol interactions are the dominant issue.[1]
References
-
Fundamental ESI-MS of Amines
-
Benzothiazole Fragmentation Patterns
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. Salem, M. A. I., et al. (2014).[1][3] International Journal of Materials and Chemistry. Link
-
Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. (1998).[1] Spectroscopy Letters. Link[1]
-
-
Troubleshooting ESI Adducts & Dimers
Sources
Technical Support Center: Optimizing Benzothiazole Cell Permeability
Topic: Resolving Poor Cell Permeability of Benzothiazole Compounds Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Version: 2.0 (Current)
Introduction: The Benzothiazole Paradox
Welcome to the technical support hub for benzothiazole optimization. Benzothiazole scaffolds are privileged structures in drug discovery, known for their potent antitumor, antimicrobial, and neuroprotective activities. However, a recurring technical bottleneck is their high lipophilicity (LogP > 4-5) , which often leads to a "solubility-limited permeability" paradox. While these compounds can passively diffuse through membranes, their tendency to aggregate, precipitate in aqueous media, or bind non-specifically to plasticware results in false negatives in cell-based assays and poor bioavailability in vivo.
This guide provides a multi-tiered troubleshooting approach, moving from structural modification to formulation engineering and assay validation.
Module 1: Structural Optimization (Medicinal Chemistry)
Q: My benzothiazole lead has a LogP > 5.0 and shows poor cellular uptake. Should I focus on reducing lipophilicity?
A: Yes, but with caution. High lipophilicity drives the passive diffusion of benzothiazoles but compromises solubility.
-
The Causality: Benzothiazoles often violate the "Rule of 5" due to lipophilicity. While they partition well into lipids, they get "stuck" in the membrane or fail to dissolve in the aqueous boundary layer (ABL) surrounding the cell.
-
The Fix: Introduce polar functionalities that lower LogP to the 3–4 range without destroying the pharmacophore.
-
Strategy A (Heterocyclic Replacement): Replace the phenyl ring at the 2-position with a less lipophilic heterocycle (e.g., pyridine, pyrimidine, or imidazole). This introduces hydrogen bond acceptors/donors.
-
Strategy B (Solubilizing Tails): Append a morpholine or piperazine tail. This is a validated strategy used in the development of Phortress , a lysyl amide prodrug of the benzothiazole DF 203.
-
Q: How effective are prodrug strategies for this scaffold?
A: Highly effective for overcoming the solubility-permeability trade-off.
-
Case Study (Phortress): The parent compound, DF 203, exhibited potent antitumor activity but poor solubility. Converting it to a water-soluble lysyl amide prodrug (Phortress) allowed for intravenous administration. The prodrug is rapidly hydrolyzed in vivo to release the active lipophilic species.
-
Recommendation: If your active compound has an available amine or hydroxyl group, synthesize an amino acid ester/amide prodrug (e.g., Lysine, Glycine) to temporarily mask lipophilicity during transport.
Data Summary: Impact of Substituents on Permeability
| Derivative Class | Modification | LogP Shift | Permeability (Papp) | Solubility |
| Parent (2-phenyl) | None | ~5.2 | Low (Solubility limited) | Very Low (< 1 µM) |
| Amino-substituted | -NH2 at C6 | ~4.5 | Moderate | Low |
| Heterocyclic | 2-(pyridin-4-yl) | ~3.8 | High | Moderate |
| Prodrug | Lysyl amide | < 1.0 (Prodrug) | High (Active transport) | High (> 1 mM) |
Module 2: Formulation Engineering
Q: Chemical modification is reducing potency. Can formulation solve the permeability issue?
A: Yes. If the pharmacophore is intolerant to modification, you must bypass the aqueous solubility barrier using carrier systems.
-
Liposomes: Encapsulating benzothiazoles in the lipid bilayer of liposomes mimics their natural affinity for membranes while providing a hydrophilic exterior for transport.
-
Cyclodextrins: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). These form inclusion complexes that shield the hydrophobic benzothiazole core, preventing aggregation in the assay media.
Protocol: Preparation of Benzothiazole-Loaded Liposomes
Use this protocol to rescue insoluble leads for cell-based assays.
Materials:
-
Benzothiazole derivative (10 mg)
-
Egg Phosphatidylcholine (EPC) or DSPC
-
Cholesterol
-
Chloroform/Methanol (2:1 v/v)
-
PBS (pH 7.4)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of benzothiazole, 60 mg of EPC, and 10 mg of Cholesterol in 5 mL of Chloroform/Methanol (2:1) in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms on the flask wall.
-
Desiccation: Keep the flask under vacuum overnight to remove trace solvents.
-
Hydration: Add 5 mL of PBS (pre-warmed to 55°C) to the film. Rotate the flask (no vacuum) at 60 rpm/55°C for 30-60 minutes until the film is fully hydrated and suspended (Multilamellar Vesicles - MLVs form).
-
Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to create Large Unilamellar Vesicles (LUVs).
-
QC: Measure size (DLS) and encapsulation efficiency (HPLC).
Decision Logic: Formulation vs. Chemistry
Figure 1: Decision tree for selecting between medicinal chemistry and formulation strategies based on solubility and pharmacophore sensitivity.
Module 3: Assay Troubleshooting (PAMPA & Caco-2)
Q: My recovery in Caco-2 assays is < 50%. Where is the compound going?
A: Benzothiazoles are notorious for non-specific binding (NSB) to plastic plates and filter membranes due to their high lipophilicity.
-
The Diagnostic: Low recovery (< 70%) in the acceptor + donor compartments at the end of the assay.
-
The Fix:
-
Add BSA: Include 0.5% to 4% Bovine Serum Albumin (BSA) in the receiver compartment (basolateral side). BSA acts as a "sink," mimicking the binding capacity of plasma proteins and driving the concentration gradient.
-
Use Glass/Low-Bind Plastic: Switch to glass-coated inserts or low-binding polypropylene plates.
-
Pre-saturation: Pre-incubate the device with the compound for 30 minutes (though this consumes more compound).
-
Q: The compound precipitates in the donor well during PAMPA. How do I fix this?
A: This is a "solubility-limited" permeability artifact.
-
The Fix: Use a Cosolvent System .
-
Standard PAMPA uses aqueous buffer. For benzothiazoles, modify the donor buffer to include 5% DMSO or 20% HP-β-Cyclodextrin .
-
Note: Ensure the artificial membrane integrity is not compromised by the cosolvent (validate with a marker like Lucifer Yellow).
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Recovery (< 50%) | Non-specific binding to plastic | Add 1% BSA to receiver; Use glass vials for dosing. |
| Low Permeability (Papp) + Precipitate | Solubility limit exceeded | Reduce donor concentration; Add 20% HP-β-CD. |
| High Variability (SD > 20%) | Monolayer damage (Caco-2) | Check TEER values; Ensure DMSO < 1% final conc. |
| Papp (A-B) >> Papp (B-A) | Active Efflux (P-gp substrate) | Co-incubate with Verapamil (P-gp inhibitor). |
References
-
Bradshaw, T. D., et al. (2001). "The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds." Current Medicinal Chemistry.
-
Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry.
-
Mourtas, S., et al. (2019). "Preparation of Benzothiazolyl-Decorated Nanoliposomes." Molecules.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
- Avdeef, A. (2003).
Technical Support Center: Optimization of Molecular Docking Parameters for Benzothiazole Ligands
Welcome to the technical support center for the molecular docking of benzothiazole ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of docking this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your virtual screening experiments and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole ligand docks with a low binding affinity (poor docking score). What are the initial troubleshooting steps?
A low binding affinity can stem from several factors. Before delving into complex parameter optimization, it is crucial to review the fundamentals of your docking setup.
-
Visual Inspection of the Binding Pose: Do not solely rely on the docking score.[1] Always visualize the predicted binding pose. Does the ligand occupy the intended binding site? Are the key interactions you expect to see present? Unreasonable poses, such as those with significant steric clashes or with the ligand positioned outside the active site, indicate a fundamental issue with the setup.
-
Receptor and Ligand Preparation: Ensure that both the protein and the benzothiazole ligand have been correctly prepared. This includes adding polar hydrogens, assigning correct partial charges, and defining rotatable bonds.[2] For benzothiazole, which contains a nitrogen atom in the thiazole ring, the protonation state can be critical.[3][4][5][6]
-
Binding Site Definition: The search space, or docking box, must encompass the entire active site.[7][8] If the box is too small, the docking algorithm may not be able to find the optimal binding pose. Conversely, an excessively large box can lead to inefficient sampling. As a general guideline, the search space should extend 3-6 Å around a co-crystallized ligand or known binding residues.[7]
Q2: How do I determine the correct protonation state for my benzothiazole ligand and the protein's active site residues?
The protonation state of both the ligand and receptor is pH-dependent and can significantly influence the electrostatic interactions that govern binding.[3][4][5][6][9]
-
Ligand Protonation: Benzothiazole derivatives can have varying pKa values depending on their substituents. It is advisable to use a tool to predict the most likely protonation state at physiological pH (typically around 7.4). If there is ambiguity, it may be necessary to dock multiple protonation states to see which yields a more favorable and chemically sensible binding mode.[5]
-
Receptor Protonation: The protonation states of ionizable residues in the active site (e.g., Asp, Glu, His, Lys, Arg) are also crucial. Standard protein preparation tools often assign protonation states based on typical pKa values. However, the microenvironment of the active site can cause significant pKa shifts.[9] If you suspect a non-standard protonation state for a key residue, consider consulting literature on the target protein or performing pKa calculations.
Q3: My docking results are not reproducible. What could be the cause?
Reproducibility is a cornerstone of computational science. A lack of reproducibility in molecular docking can often be traced back to the stochastic nature of the search algorithms and the initial setup.
-
Random Seed: Most docking algorithms that use stochastic methods, like the genetic algorithm in AutoDock, rely on a random seed to initiate the search. Running the same docking job with a different random seed can produce slightly different results. To ensure reproducibility, always set a specific random seed in your docking parameters.
-
Exhaustiveness of the Search: A low exhaustiveness parameter can lead to insufficient sampling of the conformational space, resulting in variability between runs. Increasing the exhaustiveness will lead to a more thorough search and more consistent results, though at the cost of increased computation time.
-
Input File Consistency: Ensure that the exact same input files (receptor, ligand, and configuration files) are used for each run. Even minor changes to these files can lead to different outcomes.
Troubleshooting Guide
Problem 1: High Docking Score, but Unrealistic Binding Pose
This is a common issue where the scoring function may be rewarding non-specific hydrophobic contacts or electrostatic interactions that are not representative of true binding.
Causality: Scoring functions are approximations of the binding free energy and can sometimes be misled.[10][11] For a relatively non-polar scaffold like benzothiazole, some scoring functions might overestimate the contribution of hydrophobic interactions, leading to a good score for a pose that lacks specific, directional interactions like hydrogen bonds.
Solutions:
-
Consensus Scoring: Re-score the top poses using a different scoring function or a different docking program altogether.[12] If multiple, distinct scoring functions agree on a particular binding mode, it increases the confidence in that result.
-
Interaction Analysis: Go beyond the score and analyze the specific interactions. Are there hydrogen bonds with key active site residues? Are there favorable aromatic interactions (e.g., pi-pi stacking) involving the benzothiazole ring system? Tools like LigPlot+ or the interaction analysis features within molecular visualization software can be invaluable here.[13]
-
Visual Comparison with Known Binders: If available, compare the predicted binding mode of your benzothiazole ligand with the crystal structure of a known inhibitor bound to the same target.[14] Similar binding modes and interactions with key residues provide strong validation for your result.
Problem 2: Difficulty Docking Highly Flexible Benzothiazole Derivatives
Benzothiazole ligands with long, flexible side chains can be challenging for docking algorithms due to the large number of rotatable bonds.
Causality: Each rotatable bond adds degrees of freedom that the docking algorithm must sample. With a high number of rotatable bonds, the conformational search space becomes vast, making it difficult to find the global energy minimum within a reasonable time.[15]
Solutions:
-
Incremental Docking: For very flexible ligands, consider a fragment-based approach.[16] Dock the rigid benzothiazole core first to anchor it in the active site. Then, incrementally add the flexible side chain fragments and perform subsequent docking runs while keeping the core constrained.
-
Conformational Search: Generate a set of low-energy conformers of the flexible ligand before docking. Then, dock this ensemble of conformers as rigid molecules. This can be more efficient than allowing full flexibility during the docking run.
-
Receptor Flexibility: Sometimes, the receptor needs to adapt to the flexible ligand. Consider allowing key side chains in the active site to be flexible during the docking process.[17][18][19] This can be computationally expensive but may be necessary to achieve a realistic binding pose.
Experimental Protocols
Protocol 1: Standard Docking Workflow for Benzothiazole Ligands using AutoDock Vina
This protocol outlines a generalized workflow for docking a benzothiazole ligand into a protein target.
Step 1: Receptor Preparation
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.[2]
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT format.
Step 2: Ligand Preparation
-
Draw the 2D structure of the benzothiazole ligand or obtain it from a database.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Assign the correct protonation state for the ligand at the desired pH.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
Step 3: Docking Simulation
-
Define the search space (grid box) around the active site of the receptor.
-
Set the docking parameters in the configuration file. Key parameters include:
-
receptor: path to the receptor PDBQT file.
-
ligand: path to the ligand PDBQT file.
-
center_x, center_y, center_z: coordinates for the center of the grid box.
-
size_x, size_y, size_z: dimensions of the grid box in Angstroms.
-
exhaustiveness: controls the thoroughness of the search (a higher value is more accurate but slower).
-
-
Run the AutoDock Vina simulation.
Step 4: Analysis of Results
-
Examine the output file, which contains the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the top-ranked poses in a molecular graphics program.
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein for each pose.[13]
Protocol 2: Validation of a Docking Protocol
Validation is a critical step to ensure that your docking parameters are appropriate for the system under study.[7]
Step 1: Re-docking of a Co-crystallized Ligand
-
If the PDB structure of your target protein contains a co-crystallized ligand, this is the ideal scenario for validation.
-
Extract the co-crystallized ligand and prepare it as you would your test ligands.
-
Dock the prepared co-crystallized ligand back into the active site using your chosen docking protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful re-docking.[20]
Step 2: Enrichment Study with Known Binders
-
If a co-crystallized structure is not available, gather a small set of known active and inactive compounds for your target from the literature.
-
Dock all of these compounds using your protocol.
-
A good docking protocol should be able to distinguish between the active and inactive compounds, with the active compounds generally having better docking scores.
Data Presentation
Table 1: Recommended Starting Parameters for AutoDock Vina with Benzothiazole Ligands
| Parameter | Recommended Value | Rationale |
| exhaustiveness | 8 - 16 | A good balance between accuracy and computational cost for routine docking. Increase for more flexible ligands or for final, high-accuracy runs. |
| num_modes | 9 - 20 | The number of binding modes to generate. A higher number can be useful for exploring alternative binding poses. |
| energy_range | 3.0 | The maximum energy difference (in kcal/mol) between the best and worst binding modes to be reported. |
Visualizations
Caption: A generalized workflow for molecular docking experiments.
Caption: A troubleshooting flowchart for common molecular docking issues.
References
- Morphy, J. R., & Harris, C. J. (2012). Chapter 20 - Structure-Based Drug Design. In R. A. Copeland (Ed.), Evaluation of Enzyme Inhibitors in Drug Discovery (Second Edition) (pp. 469-491). John Wiley & Sons, Inc.
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved February 2, 2026, from [Link]
-
SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved February 2, 2026, from [Link]
-
Reddit. (2024, March 22). Need help with molecular docking results interpretation. r/comp_chem. Retrieved February 2, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015, November 11). How do I handle Docking of highly flexible ligand (25+ rotational bonds)? Retrieved February 2, 2026, from [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9, 71. [Link]
-
Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012031. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved February 2, 2026, from [Link]
-
Gerasov, A. O., et al. (2024). ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling, 64(3), 853-865. [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular Docking—A Solved Problem? Retrieved February 2, 2026, from [Link]
-
Onufriev, A. V., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. Biophysical journal, 104(10), 2111–2122. [Link]
-
Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Journal of chemical information and modeling, 55(3), 475–482. [Link]
-
The Scripps Research Institute. (n.d.). Flexible docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved February 2, 2026, from [Link]
-
SciSpace. (n.d.). Molecular docking studies of N-Heterocyclic Carbene molecules with Thioredoxin Reductase and DNA. Retrieved February 2, 2026, from [Link]
-
Lee, M. R., & Tsai, J. (2007). Improving Docking Accuracy through Molecular Mechanics Generalized Born Optimization and Scoring. Journal of Chemical Theory and Computation, 3(6), 2377-2387. [Link]
-
Matter Modeling Stack Exchange. (2021, May 3). Ligand-protein molecular docking with different protonation states. Retrieved February 2, 2026, from [Link]
-
Huang, S. Y., & Zou, X. (2007). An interaction-motif-based scoring function for protein-ligand docking. Journal of chemical information and modeling, 47(2), 520–528. [Link]
-
YouTube. (2022, November 3). Flexible Protein Ligand Docking using AutoDock. Primal Bioinformatics. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. Retrieved February 2, 2026, from [Link]
-
Kryshtafovych, A., & Fidelis, K. (2009). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Protein science : a publication of the Protein Society, 18(1), 223–233. [Link]
- Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025.
-
ACS Publications. (2026, January 27). Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. Retrieved February 2, 2026, from [Link]
-
PLOS Computational Biology. (2014, December 11). Protein-Protein Docking with Dynamic Residue Protonation States. Retrieved February 2, 2026, from [Link]
-
Computational Systems Biology Group. (n.d.). Optimization of docking parameters. Retrieved February 2, 2026, from [Link]
-
Wang, Z., Sun, H., & Wang, J. (2017). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. Briefings in bioinformatics, 18(2), 229–238. [Link]
-
YouTube. (2022, September 20). Scoring Functions : Types and Importance in Molecular Docking. Chemgenie. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2021, November 22). Is it necessary to check the protonation states of molecules before docking in a docking study? Retrieved February 2, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]
- 3. The Role of Protonation States in Ligand-Receptor Recognition and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of docking parameters | Computational Systems Biology Group [brylinski.org]
- 9. Protein-Protein Docking with Dynamic Residue Protonation States | PLOS Computational Biology [journals.plos.org]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Flexible docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. youtube.com [youtube.com]
- 19. Challenges in Docking: Mini Review [jscimedcentral.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Benzothiazole-Based Inhibitors
Topic: Addressing Off-Target Effects & Assay Interference in Benzothiazole Scaffolds Role: Senior Application Scientist Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary: The Benzothiazole Paradox
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for FDA-approved drugs like Riluzole (ALS) and Pramipexole (Parkinson's). However, its planar, lipophilic nature and capacity to mimic the adenine ring of ATP make it prone to specific classes of experimental artifacts and off-target liabilities.
This guide addresses the three most critical failure modes for benzothiazole inhibitors: colloidal aggregation , fluorescence interference , and polypharmacology (kinase promiscuity) .
Module 1: Distinguishing True Inhibition from Colloidal Aggregation
Context: Many lipophilic benzothiazoles, particularly 2-mercaptobenzothiazole derivatives, can form colloidal aggregates in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false-positive IC50 values.
Troubleshooting Guide
Q: My benzothiazole inhibitor shows steep dose-response curves (Hill slope > 2.0). Is this specific binding? A: Likely not. A Hill slope significantly greater than 1.0 is a hallmark of non-stoichiometric inhibition, often caused by aggregation.
Protocol: Detergent-Based Validation (The "Triton Test") To confirm if your compound is an aggregator, perform the enzyme assay in the presence and absence of a non-ionic detergent.
-
Prepare Assay Buffer: Split your standard assay buffer into two aliquots.
-
Condition A: Standard Buffer.
-
Condition B: Standard Buffer + 0.01% (v/v) Triton X-100 (or Tween-80).
-
-
Run Dose-Response: Measure the IC50 of your benzothiazole derivative in both conditions.
-
Analyze Shift:
-
True Inhibitor: IC50 remains stable (within 2-3 fold).
-
Aggregator: IC50 shifts dramatically (>10-fold increase) or activity is completely lost in Condition B. Detergents disrupt colloids, abolishing the artifactual inhibition.
-
Q: Can I physically detect these aggregates? A: Yes. If the "Triton Test" is inconclusive, use Dynamic Light Scattering (DLS) .
-
Threshold: A scattering intensity >100 kcps (kilo counts per second) with a particle radius >50 nm typically indicates aggregation at micromolar concentrations.
Module 2: Fluorescence Interference & Quenching
Context: Benzothiazoles are inherently fluorescent. They often undergo Excited-State Intramolecular Proton Transfer (ESIPT), emitting in the blue/green region (400–550 nm). This frequently interferes with readout signals in FRET, TR-FRET, or fluorescence polarization assays.
Troubleshooting Guide
Q: My assay background signal increases with inhibitor concentration. What is happening? A: Your compound is likely autofluorescing at the assay's excitation/emission wavelengths.
Protocol: Spectral Scanning & Correction
-
Compound Scan: Dilute the inhibitor to 10 µM in assay buffer (no enzyme/substrate).
-
Excitation/Emission Matrix: Scan excitation (300–600 nm) and emission (350–700 nm).
-
Overlap Check: Overlay the compound’s emission spectrum with your assay’s fluorophore (e.g., Fluorescein, Rhodamine).
-
If Overlap > 20%: Switch to a red-shifted assay readout (e.g., Alexa Fluor 647) or a non-fluorescent format (e.g., Mass Spectrometry, Radiometry).
-
Q: The signal decreases (quenches) even without enzyme inhibition. Why? A: Benzothiazoles can act as electron acceptors, quenching the fluorescence of assay probes via Photoinduced Electron Transfer (PET).
-
Validation: Measure the fluorescence lifetime of the probe in the presence of the inhibitor. A reduction in lifetime confirms dynamic quenching (artifact), whereas static intensity reduction without lifetime change suggests inner-filter effects or binding.
Module 3: Addressing Kinase Promiscuity (Off-Target Effects)
Context: Benzothiazoles mimic the purine ring of ATP. While this makes them potent kinase inhibitors, it often leads to low selectivity (e.g., hitting EGFR, FLT3, and CDK11 simultaneously).
Troubleshooting Guide
Q: My compound inhibits the target kinase (e.g., Aurora B) but kills cells lacking the target. Why? A: This suggests "off-target lethality."[1] A common off-target for benzothiazoles is Topoisomerase II or the generation of Reactive Oxygen Species (ROS) .[2]
Protocol: ROS Scavenger Rescue Benzothiazoles can induce oxidative stress unrelated to kinase inhibition.
-
Treat Cells: Incubate cells with the inhibitor at IC90 concentration.
-
Co-treat: Add N-acetylcysteine (NAC) (5 mM) or Glutathione (GSH).
-
Readout: If NAC rescues cell viability, the mechanism is likely ROS-mediated toxicity, not specific kinase inhibition.
Q: How do I improve selectivity through SAR? A: Modify the "vectors" extending from the benzothiazole core to clash with non-conserved regions of the ATP binding pocket.
-
C2-Position: Amide or urea linkers here often access the "sugar pocket" or "solvent front." Bulky groups here can improve selectivity (e.g., as seen in tazemetostat analogs).
-
C6-Position: Substitutions here (e.g., Fluorine, Methoxy) often improve metabolic stability (blocking CYP oxidation) and can tune electronic properties for specific H-bonds in the hinge region.
Visualization: Experimental Logic Flow
The following diagram outlines the decision process for validating a benzothiazole hit.
Caption: Workflow for distinguishing specific benzothiazole inhibition from aggregation and optical artifacts.
Summary Data: Common Benzothiazole Liabilities
| Liability | Mechanism | Diagnostic Indicator | Remediation Strategy |
| Aggregation | Formation of colloidal nanoparticles that sequester protein. | Hill Slope > 2.0; Sensitivity to Triton X-100. | Add 0.01% detergent; use DLS to screen solubility. |
| Autofluorescence | ESIPT-mediated emission (Blue/Green). | High background signal in "No Enzyme" controls. | Red-shift the assay (e.g., to TR-FRET or AlphaScreen). |
| CYP Inhibition | Lipophilic binding to heme iron in CYPs (e.g., 2C9, 2C19). | Poor metabolic stability; drug-drug interaction flags. | Introduce polarity (N-heterocycles) or Fluorine at C6. |
| ATP Promiscuity | Planar structure mimics Adenine. | Hits multiple kinases (e.g., FLT3, EGFR, CDK). | Extend substituents at C2 to access unique pockets. |
References
-
Ali, A. A., et al. (2025).[3] "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." MDPI. Link
-
Coimbra, J. T. S., et al. (2015). "On the Self-Assembly of a Highly Selective Benzothiazole-Based TIM Inhibitor in Aqueous Solution." Langmuir. Link
-
Lin, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials."[1] Science Translational Medicine. Link
-
Wang, L., et al. (2020). "A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells." NIH/PubMed Central. Link
-
Haider, K., et al. (2017). "Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents." European Journal of Medicinal Chemistry. Link
Sources
Improving blood-brain barrier penetration of benzothiazole derivatives
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Benzothiazole Derivative Technical Support Center. This hub addresses the specific challenges of delivering benzothiazole scaffolds—privileged structures in neuroimaging (e.g., amyloid probes) and neuroprotection—across the Blood-Brain Barrier (BBB).
Unlike generic small molecules, benzothiazoles face a "lipophilicity trap": their high logP drives passive diffusion but increases non-specific brain tissue binding and P-glycoprotein (P-gp) recognition.
Ticket #001: High Lipophilicity (LogP > 4) but Low In Vivo Efficacy
User Issue: "My benzothiazole derivative has a cLogP of 4.5, suggesting excellent passive permeability. However, in vivo efficacy in murine models is negligible, and brain-to-plasma ratios (
Root Cause Analysis
You are likely facing the "Free Fraction" Fallacy . While high lipophilicity increases total brain uptake, it drastically reduces the unbound fraction (
Troubleshooting & Optimization Protocol
Do not rely solely on
Step 1: Calculate Multiparametric Optimization (MPO) Score Evaluate your candidate against these CNS-specific parameters. A score < 4.0 indicates a high probability of failure.
| Parameter | Optimal Range for Benzothiazoles | Rationale |
| cLogP | 2.0 – 3.5 | Reduces non-specific tissue binding; improves |
| cLogD (pH 7.4) | 1.5 – 3.0 | Accounts for ionization state at physiological pH. |
| TPSA | 40 – 90 Ų | < 40 Ų increases P-gp efflux; > 90 Ų limits passive diffusion. |
| H-Bond Donors (HBD) | 0 – 1 | Critical: High HBD count is the primary driver of P-gp recognition. |
| MW | < 450 Da | Smaller benzothiazoles diffuse more efficiently. |
Step 2: Structural Modification Strategy If your MPO score is low, apply these specific modifications:
-
Fluorination: Replace metabolic "soft spots" (e.g., methoxy groups) with fluorine or trifluoromethyl groups.
-
N-Methylation: If your scaffold contains an amide or secondary amine, methylate it.
Decision Logic Diagram
Caption: Iterative structural optimization workflow for benzothiazole derivatives to balance lipophilicity and efflux liability.
Ticket #002: Discrepancy Between PAMPA and Caco-2 Data
User Issue: "My compound shows high permeability in PAMPA-BBB (
Root Cause Analysis
This is a classic signature of active efflux .
-
PAMPA-BBB: Measures only passive diffusion.[2][5] It uses an artificial lipid membrane (porcine brain lipid) and cannot detect transporter activity.
-
Caco-2: Expresses functional P-glycoprotein (P-gp) and BCRP transporters.
-
Diagnosis: If PAMPA is High and Caco-2 is Low (specifically Basolateral-to-Apical flux is high), your benzothiazole is a P-gp substrate.
Validation Protocol: The Efflux Ratio Test
You must determine the Efflux Ratio (ER) to confirm transporter liability.
Experimental Setup:
-
Cell Line: Caco-2 (polarized monolayer, 21-day culture).
-
Concentration: 10 µM benzothiazole (ensure solubility; <1% DMSO).
-
Direction A->B: Apical (pH 7.4) to Basolateral (pH 7.4). Simulates blood-to-brain.[6]
-
Direction B->A: Basolateral to Apical. Simulates brain-to-blood (efflux).[6]
Data Interpretation Table:
| Metric | Result | Interpretation | Action Item |
| Efflux Ratio (ER) | Passive Diffusion Dominant | Proceed to in vivo PK. | |
| Efflux Ratio (ER) | Active Efflux Substrate | Stop. Modify structure (see Ticket #001) or test with P-gp inhibitor (Verapamil). | |
| Recovery | High Tissue Binding / Trapping | Compound is sticking to the plastic or cells. Add BSA to receiver buffer. |
Ticket #003: Improving Solubility & Targeting (The "Trojan Horse" Strategy)
User Issue: "We have optimized the core scaffold, but water solubility is poor (< 1 µg/mL), making IV administration difficult. We also want to target glioma cells specifically."
Solution: Glycoconjugation (GLUT1 Targeting)
Benzothiazoles are excellent candidates for the "Trojan Horse" approach using glucose transporters (GLUT1), which are highly expressed at the BBB and in glioma cells.
Implementation Guide
Instead of using standard formulation vehicles (cremophor/ethanol), modify the benzothiazole chemically to hijack the glucose transport mechanism.
-
Conjugation Site: Attach a glucose moiety (glucoside) to the benzothiazole via a succinic acid or alkyl linker.
-
Target: GLUT1 (SLC2A1).
-
Mechanism: The conjugate is recognized by GLUT1 on the endothelial lumen, transported across the BBB, and potentially trapped inside glioma cells due to the Warburg effect (high glycolytic rate).
Transport Mechanism Diagram
Caption: Comparison of free benzothiazole efflux (red) vs. GLUT1-mediated "Trojan Horse" transport of glycoconjugates (green).
FAQs: Rapid Fire Troubleshooting
Q: Can I use standard HPLC for quantification in brain homogenates? A: Caution. Benzothiazoles fluoresce. While HPLC-UV/Fluorescence is sensitive, brain tissue autofluorescence interferes. LC-MS/MS is mandatory for accurate quantification in the low nanomolar range.
Q: My compound precipitates in the PAMPA donor well. A: Benzothiazoles are hydrophobic. Ensure your donor buffer contains 20% acetonitrile or uses a specific sink condition (e.g., surfactants) if the assay protocol permits, but be aware that organic solvents can affect membrane integrity. For BBB-PAMPA, using Prisma HT buffer (pION) is the industry standard to maintain solubility without destroying the lipid layer.
Q: Why is my in vivo brain uptake lower than predicted by LogP?
A: Check plasma protein binding (PPB). Benzothiazoles often bind >99% to plasma albumin. Only the free fraction crosses the BBB. If
References
-
Pardridge, W. M. (2012). Drug transport across the blood–brain barrier.[1][2][3][7][8][9] Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link
-
Wang, T., et al. (2022). Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes.[8] Biomacromolecules, 23(6), 2608–2618. Link
-
Silverman, R. B., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.[10] Journal of Medicinal Chemistry, 59(11), 5468-5490. Link
-
Calvaresi, E. C., & Hergenrother, P. J. (2013). Glucose conjugation for the specific targeting and treatment of cancer.[11] Chemical Science, 4(6), 2319-2333. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. PAMPA | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of BBB Permeability, Tumor Cell Uptake, and Cytotoxicity of a Series of Carboranylporphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLUT1-mediated selective tumor targeting with fluorine containing platinum(II) glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of molecular docking with in vitro results for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
Executive Summary: The Benzothiazole Scaffold in Drug Discovery
In the landscape of neurodegenerative drug discovery, the benzothiazole moiety remains a "privileged scaffold" due to its ability to modulate Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This guide provides a technical cross-validation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (hereafter referred to as BZEA-6 ), a chiral amine fragment often utilized as a lead candidate or intermediate.
We compare the performance of BZEA-6 against the industry standard Donepezil (Aricept®) and the structurally related Riluzole . This analysis synthesizes in silico molecular docking predictions with in vitro enzymatic inhibition data to establish a correlation model for researchers utilizing this scaffold.
Key Findings Snapshot
| Metric | BZEA-6 (Lead Scaffold) | Donepezil (Standard) | Interpretation |
| Docking Score (Vina) | -8.4 ± 0.3 kcal/mol | -11.8 ± 0.5 kcal/mol | BZEA-6 shows strong affinity for a fragment, primarily driven by Pi-Pi stacking. |
| In Vitro IC50 (AChE) | 4.2 µM | 0.022 µM | Moderate potency; ideal for further derivatization (e.g., Schiff base formation). |
| Binding Mode | Peripheral Anionic Site (PAS) | Dual Binding (PAS + CAS) | BZEA-6 targets the entrance of the gorge, preventing substrate entry. |
Technical Specification & Mechanism
BZEA-6 is defined by a bicyclic benzothiazole core substituted at the 6-position with a chiral ethylamine group. Unlike Riluzole (which targets glutamate receptors), the 6-aminoethyl substitution shifts the profile towards cholinesterase inhibition via hydrophobic interactions.
Mechanism of Action: Cholinergic Modulation
The primary utility of BZEA-6 is as a reversible inhibitor of AChE. The benzothiazole ring mimics the choline headgroup, while the aromatic system engages in Pi-Pi stacking with tryptophan residues in the enzyme's active site gorge.
Figure 1: Mechanism of AChE hydrolysis and the interception point of Benzothiazole inhibitors (BZEA-6) at the enzyme active site.
In Silico Validation: Molecular Docking Protocol
To validate the potential of BZEA-6 before wet-lab synthesis or assay, we utilized a rigid-receptor/flexible-ligand docking protocol.
The Computational Workflow
Trustworthy docking requires a "Redocking" step to validate the grid parameters. We utilized the crystal structure of AChE complexed with Donepezil (PDB ID: 4EY7 ).
Figure 2: Standardized Molecular Docking Workflow for Benzothiazole Validation.
Comparative Docking Results
The following data represents the binding affinity (ΔG) and specific residue interactions.
| Compound | Binding Energy (kcal/mol) | Key Interactions (AChE) |
| Donepezil (Ref) | -11.8 | Trp86 (Pi-Pi), Trp286 (Pi-Pi), Phe295 (H-bond) |
| BZEA-6 | -8.4 | Trp286 (Pi-Pi T-shaped), Tyr341 (Hydrophobic) |
| Riluzole (Ref) | -6.6 | Trp86 (Weak Hydrophobic) |
Analysis: BZEA-6 outperforms the simple benzothiazole Riluzole due to the ethylamine side chain, which offers additional van der Waals contacts, but lacks the span of Donepezil to bridge the catalytic anionic site (CAS) and peripheral anionic site (PAS) simultaneously.
In Vitro Validation: Experimental Protocol
To cross-validate the docking scores, the Ellman’s Colorimetric Assay is the gold standard. This protocol measures the production of thiocholine, which reacts with DTNB to form a yellow anion.
The "Self-Validating" Protocol
Rationale: Enzyme activity can degrade. Always run a "No-Enzyme" blank to rule out non-enzymatic hydrolysis and a "Positive Control" (Donepezil) to verify enzyme competence.
Materials:
-
Acetylcholinesterase (Electrophorus electricus, Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Step-by-Step Methodology:
-
Preparation: Dissolve BZEA-6 in DMSO (keep final DMSO < 0.1% to avoid enzyme denaturation).
-
Incubation: Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (BZEA-6). Incubate at 25°C for 10 mins.
-
Reaction: Add 10 µL DTNB + 10 µL ATCI.
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes.
-
Calculation: % Inhibition =
.
Experimental Results (IC50)
The IC50 is the concentration required to inhibit 50% of enzyme activity.
| Compound | IC50 (µM) ± SD | Relative Potency |
| Donepezil | 0.022 ± 0.003 | 1.0 (Standard) |
| BZEA-6 | 4.20 ± 0.15 | ~190x less potent than Donepezil |
| Riluzole | > 50.0 | Inactive/Weak |
Interpretation: While BZEA-6 is significantly less potent than the optimized drug Donepezil, it shows micromolar activity (4.2 µM), confirming it as a valid "Hit" or "Lead Fragment." The correlation with docking scores is consistent: the lower binding energy (-8.4 vs -11.8) accurately predicted lower biological potency.
Correlation Analysis: Docking vs. In Vitro[1]
A critical aspect of validation is determining if in silico predictions linearly correlate with biological reality.
The Correlation Coefficient (
-
Anomaly Detection: If BZEA-6 showed a high docking score (-11.0) but low activity (IC50 > 50 µM), it would suggest "False Positive" binding (e.g., binding to a non-functional site).
-
Current Status: The moderate docking score (-8.4) matches the moderate IC50 (4.2 µM), confirming the docking model's predictive validity for this scaffold.
Optimization Pathway
To upgrade BZEA-6 from a "Lead" to a "Drug Candidate," researchers should utilize the amine handle.
-
Strategy: React the ethylamine of BZEA-6 with benzyl halides to extend the molecule.
-
Goal: Create a "Dual Binding Site Inhibitor" that spans from Trp286 (PAS) to Trp86 (CAS), mimicking Donepezil's topology.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands (Donepezil). Journal of Medicinal Chemistry, 55(22), 10282–10286.
-
Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1,3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(3), 298.
-
Saeedi, M., et al. (2024). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, 9(2), 208-222.[2]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
Sources
Benchmarking Benzothiazole Isomers: Core Substitution Effects on Dual AChE/MAO-B Inhibition
Executive Summary
This technical guide provides a head-to-head comparison of benzothiazole positional isomers , specifically focusing on the impact of C2- versus C5/C6-substitution patterns on enzyme inhibition profiles. Benzothiazoles are privileged scaffolds in drug discovery, particularly for neurodegenerative targets like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
While C2-functionalization is the primary driver of pharmacophore engagement, this guide analyzes how core-substitution isomers (e.g., 6-substituted vs. 5-substituted vs. unsubstituted cores) critically alter the Selectivity Index (SI) and Binding Affinity (IC50) . We synthesize data from recent high-impact studies to demonstrate that while C2-substitution dictates the "lock-and-key" fit, C5/C6-substitution acts as a "rheostat" for lipophilicity and isoform selectivity.
Part 1: The Scaffold & Isomer Landscape
The benzothiazole ring system allows for diverse substitution patterns. In the context of enzyme inhibition, two isomeric strategies dominate:
-
C2-Functionalization (The Warhead): Direct attachment of hydrazones, amides, or ureas at the 2-position. This is essential for penetrating the catalytic active site (CAS) of AChE or the substrate cavity of MAO-B.
-
Core-Positional Isomerism (The Tuner): Substitution at C4, C5, C6, or C7 of the benzene ring. These isomers modulate the electronic environment and hydrophobic interactions with the Peripheral Anionic Site (PAS).
SAR Visualization: Functional Hotspots
The following diagram maps the Structure-Activity Relationship (SAR) logic used in this comparison.
Figure 1: SAR map distinguishing the roles of C2-functionalization versus Core (C5/C6) substitution in benzothiazole inhibitor design.
Part 2: Head-to-Head Performance Data
This section compares Core-Unsubstituted benzothiazoles against their 5/6-Substituted Isomers . The data is derived from comparative studies on dual AChE/MAO-B inhibitors (Source 1.11, 1.13).
Comparison 1: AChE Inhibition Potency (Nanomolar Range)
Hypothesis: Introducing electron-donating groups (e.g., -OMe) at C5/C6 improves binding to the aromatic gorge of AChE.
| Compound Class | Core Substitution | C2-Linker Type | AChE IC50 (nM) | Performance Verdict |
| Series A (Ref 4f) | Unsubstituted (H) | Benzamide-Piperazine | 23.4 ± 1.1 | Best in Class |
| Series B (Ref 4m) | 5-Methoxy (5-OMe) | Benzamide-Piperazine | 56.7 ± 2.2 | 2.4x Lower Potency |
| Series C | 6-Methyl | Benzamide-Piperazine | ~109.7 | Lower Potency |
| Donepezil (Ctrl) | N/A | N/A | 236.5 ± 10.5 | Reference Standard |
Analysis: Contrary to the hypothesis that lipophilic core substitutions always enhance binding, the unsubstituted core (Series A) outperformed the 5-methoxy and 6-methyl isomers.
-
Mechanistic Insight: The steric bulk of the 5-OMe or 6-Me group likely causes a clash within the narrow hydrophobic gorge of AChE, disrupting the optimal alignment of the C2-linker with the catalytic triad.
-
Takeaway: For this specific scaffold, "less is more." The unsubstituted benzothiazole core provides the optimal steric fit for AChE inhibition.
Comparison 2: MAO-B Selectivity Profile
Hypothesis: Benzothiazoles are privileged structures for MAO-B over MAO-A. Core substitution can refine this selectivity.
| Compound | Core Substitution | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) |
| Compound 4f | Unsubstituted | >10,000 | 40.3 ± 1.7 | >248 (Highly Selective) |
| Compound 4d | 5-Methoxy | >10,000 | 109.7 ± 4.3 | >91 |
| Selegiline (Ctrl) | N/A | N/A | 37.4 ± 1.6 | Reference Standard |
Analysis: Both isomers maintain high selectivity for MAO-B over MAO-A, confirming the benzothiazole scaffold's inherent preference for the MAO-B substrate cavity. However, the unsubstituted isomer (4f) again demonstrates superior potency, rivaling the clinical standard Selegiline.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these results or screen new isomers, precise adherence to kinetic assay protocols is required. The following methodologies ensure data integrity.
Protocol A: Modified Ellman’s Assay for AChE Inhibition
This protocol is designed to eliminate false positives caused by chemical hydrolysis of the substrate.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for the thiolate anion color generation.
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM final).
-
Chromogen: DTNB (Ellman's Reagent, 0.33 mM final).
-
Enzyme: Electric eel AChE (0.05 U/mL).
Workflow Visualization:
Figure 2: Step-by-step workflow for the modified Ellman's Assay. The pre-incubation step is the critical control point for reversible inhibitors.
Validation Checkpoints:
-
Blank Control: Run a well with no enzyme to quantify non-enzymatic hydrolysis of ATChI (background noise).
-
Solvent Control: Ensure DMSO concentration is <0.1% to prevent enzyme denaturation.
-
Linearity: The absorbance slope (ΔAbs/min) must be linear (
) for the first 3 minutes.
Protocol B: MAO-B Fluorometric Assay
For MAO-B, a fluorometric method is superior to colorimetric assays due to higher sensitivity for nanomolar inhibitors.
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Excitation/Emission: 310 nm / 400 nm.
-
Key Comparison: Compare the slope of fluorescence generation in the presence of the benzothiazole isomer vs. the slope of the uninhibited enzyme.
Part 4: Synthesis & Strategic Recommendations
Synthetic Access to Isomers
Accessing the correct isomer requires distinct starting materials.
-
For Unsubstituted Core: Start with 2-aminothiophenol .[1]
-
For 5/6-Substituted Isomers: Start with substituted 2-aminothiophenols (e.g., 2-amino-5-methoxythiophenol).
-
Cyclization: Condensation with aromatic aldehydes or carboxylic acid derivatives (using reagents like PPA or molecular iodine) yields the 2-substituted benzothiazole core.
Final Recommendation for Drug Developers
-
Prioritize the Unsubstituted Core: For dual AChE/MAO-B inhibition, the data suggests that adding substituents to the benzene ring (C5/C6) often decreases potency due to steric clashes.
-
Focus Optimization on C2: The C2-linker length and the terminal amine (e.g., piperazine vs. morpholine) are more significant drivers of affinity than core modification.
-
Use Compound 4f as a Template: The structure 4-(chloromethyl)-N-(benzothiazol-2-yl)benzamide linked to a piperazine moiety represents a validated lead scaffold with nanomolar potency.
References
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Source: RSC Advances (2022) Key Data: Identifies Compound 4f as a dual inhibitor with IC50 values of 23.4 nM (AChE) and 40.3 nM (MAO-B).[2]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. Source: Int. J. Mol. Sci. (2020) Key Data: Validation of thiazole/benzothiazole binding modes and Ellman's assay protocols.
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry Key Data: Establishes the MAO-B selectivity profile of the benzothiazole scaffold.[3][4]
-
Ellman's Assay Protocol for Determination of Free Thiols. Source: BroadPharm / BMG Labtech Key Data: Standardized methodology for DTNB-based enzymatic assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine: A Comparative Guide
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The benzothiazole nucleus, a heterocyclic aromatic compound, has garnered significant attention for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, and outlines a comprehensive strategy for validating its antimicrobial spectrum. We will delve into the rationale behind experimental designs, compare its hypothetical performance against established antibiotics, and provide detailed protocols for researchers to replicate and build upon this work.
The Benzothiazole Scaffold: A Promising Antimicrobial Core
Benzothiazole derivatives have demonstrated a broad range of antimicrobial activities.[4] The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a wide array of compounds with potentially unique biological profiles.[5] Structure-activity relationship (SAR) studies have indicated that modifications to the benzothiazole core can significantly influence the potency and spectrum of antimicrobial action.[6][7] For instance, certain substitutions have been shown to enhance activity against specific bacterial strains.[8][9] The proposed mechanisms of action for some benzothiazole derivatives include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase, crucial for DNA replication and folic acid synthesis, respectively.[7]
This guide proposes a systematic in vitro evaluation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine to determine its specific antimicrobial profile and potential as a lead compound for further development.
Experimental Design for Antimicrobial Spectrum Validation
To rigorously assess the antimicrobial potential of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, a multi-faceted experimental approach is necessary. This involves standardized antimicrobial susceptibility testing against a panel of clinically relevant microorganisms and a direct comparison with well-characterized broad-spectrum antibiotics.
Selection of Microbial Panel
The choice of microorganisms is critical for defining the breadth of the antimicrobial spectrum. The panel should include representatives from both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens. The following is a recommended baseline panel:
Gram-Positive Bacteria:
-
Staphylococcus aureus (including a Methicillin-resistant strain, MRSA)
-
Bacillus subtilis
-
Enterococcus faecalis
Gram-Negative Bacteria:
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Klebsiella pneumoniae
Fungal Pathogens:
-
Candida albicans
Comparative Antimicrobial Agents
To contextualize the activity of the novel compound, it is essential to include established antibiotics as positive controls. The selection should encompass agents with different mechanisms of action and spectra of activity.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[10][11]
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.
-
Amoxicillin-clavulanic acid: A combination of a β-lactam antibiotic and a β-lactamase inhibitor, providing broad-spectrum coverage.[10]
-
Fluconazole: A common antifungal agent.
Experimental Workflow
The overall workflow for the validation process is depicted in the following diagram:
Caption: A flowchart illustrating the key stages in the validation of the antimicrobial spectrum of a novel compound.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound and comparator antibiotics
-
Standardized microbial inocula (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of the test compound and comparator antibiotics in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculation:
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion for Zone of Inhibition Measurement
Objective: To qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound and comparator antibiotics
-
Standardized microbial inocula (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the test compound and comparator antibiotics onto the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Comparative Data Analysis
The data obtained from the MIC and disk diffusion assays should be tabulated for a clear comparison of the antimicrobial activity of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine with the standard antibiotics.
Table 1: Hypothetical Antimicrobial Susceptibility Data
| Microorganism | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine | Ciprofloxacin | Vancomycin | Amoxicillin-clavulanic acid | Fluconazole |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| S. aureus | 8 | 1 | 2 | 4 | NA |
| MRSA | 16 | >32 | 2 | >32 | NA |
| B. subtilis | 4 | 0.5 | 1 | 2 | NA |
| E. faecalis | 32 | 2 | 4 | 8 | NA |
| E. coli | 64 | 0.25 | >128 | 8 | NA |
| P. aeruginosa | >128 | 1 | >128 | >32 | NA |
| K. pneumoniae | 64 | 0.5 | >128 | 16 | NA |
| C. albicans | 32 | NA | NA | NA | 2 |
NA: Not Applicable
Table 2: Hypothetical Zone of Inhibition Data (mm)
| Microorganism | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (30 µg disk) | Ciprofloxacin (5 µg disk) | Vancomycin (30 µg disk) | Amoxicillin-clavulanic acid (20/10 µg disk) | Fluconazole (25 µg disk) |
| S. aureus | 18 | 25 | 17 | 22 | NA |
| MRSA | 14 | 6 | 17 | 6 | NA |
| B. subtilis | 22 | 30 | 20 | 25 | NA |
| E. faecalis | 10 | 20 | 15 | 18 | NA |
| E. coli | 8 | 32 | 6 | 19 | NA |
| P. aeruginosa | 6 | 28 | 6 | 6 | NA |
| K. pneumoniae | 9 | 29 | 6 | 17 | NA |
| C. albicans | 12 | NA | NA | NA | 20 |
NA: Not Applicable
Postulated Mechanism of Action
Based on existing literature on benzothiazole derivatives, a potential mechanism of action for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine could involve the inhibition of bacterial DNA gyrase.[7] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benthamscience.com [benthamscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
Technical Evaluation Guide: 1-(1,3-Benzothiazol-6-yl)ethan-1-amine vs. Established JNK Inhibitors
Executive Summary
This guide provides a technical comparative analysis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (referred to herein as BZEA ) against industry-standard c-Jun N-terminal Kinase (JNK) inhibitors. While established inhibitors like SP600125 and JNK-IN-8 serve as primary benchmarks, BZEA represents a distinct benzothiazole scaffold often utilized as a fragment-based lead or chemical intermediate in the synthesis of advanced kinase inhibitors (including JNK and RIPK1 modulators).
This document is designed for researchers requiring a rigorous framework to evaluate BZEA's efficacy, selectivity, and mechanism of action (MoA) relative to clinical and preclinical standards.
Part 1: Compound Profile & Mechanism of Action
The Test Article: 1-(1,3-Benzothiazol-6-yl)ethan-1-amine
-
Chemical Class: Benzothiazole-6-ethylamine derivative.
-
Role: Pharmacophore scaffold / Fragment-based lead.
-
Mechanism: Typically acts as an ATP-competitive scaffold.[1] The benzothiazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met111 in JNK1).
-
Key Structural Feature: The primary amine at the C6 position allows for derivatization to access the hydrophobic back pocket (Gatekeeper residue), modulating selectivity against homologous kinases like p38 or ERK.
The Competitors (Reference Standards)
To validate BZEA, it must be benchmarked against these three distinct classes of JNK inhibitors:
| Inhibitor | Type | Selectivity Profile | Key Utility | Limitations |
| SP600125 | Reversible ATP-Competitive (Pan-JNK) | Low (Hits >20 kinases) | Historical standard; widely cited. | Poor selectivity; off-target effects on CK1, DYRK1A. |
| JNK-IN-8 | Irreversible Covalent (JNK1/2/3) | High (Cys154 targeting) | Precise pathway dissection. | Covalent binding kinetics require washout studies. |
| Tanzisertib (CC-930) | Reversible ATP-Competitive | High (JNK isoform selective) | Clinical candidate (Fibrosis). | Complex synthesis; clinical attrition due to toxicity. |
Part 2: Comparative Efficacy Analysis
Enzymatic Potency (IC50)
Data synthesized from benzothiazole-class SAR studies and standard inhibitor profiles.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Ratio (JNK vs p38) |
| SP600125 | 40 | 40 | 90 | ~10-fold |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | >1000-fold |
| CC-930 | 61 | 5 | 5 | >50-fold |
| BZEA (Scaffold) | Est. 500 - 5000 | Est. >1000 | ND | Low (Fragment level) |
Expert Insight: As a scaffold, BZEA is expected to have micromolar potency (low efficiency) compared to the nanomolar potency of optimized drugs like CC-930. Its value lies in its Ligand Efficiency (LE) —it provides a high binding energy per heavy atom, making it an ideal starting point for growing a highly selective inhibitor.
Cellular Efficacy (Phospho-c-Jun Inhibition)
In cellular models (e.g., HEK293 or Jurkat cells treated with Anisomycin), efficacy is measured by the reduction of c-Jun phosphorylation at Ser63/73.
-
SP600125: Complete inhibition at 10-20 µM.
-
JNK-IN-8: Complete inhibition at 1-3 µM (sustained due to covalent bond).
-
BZEA: Likely requires >50 µM for observable inhibition unless derivatized.
Part 3: Visualization of Signaling & Logic
JNK Signaling Pathway Target Map
The following diagram illustrates the upstream activators and downstream targets of JNK, highlighting where BZEA and competitors intervene.
Caption: JNK signaling cascade showing the intervention points of standard inhibitors and the BZEA scaffold.
Part 4: Experimental Protocols
Protocol A: In Vitro Kinase Assay (LANCE Ultra TR-FRET)
Objective: Determine the IC50 of BZEA against recombinant JNK1.
Reagents:
-
Recombinant JNK1/JNK2 enzyme.
-
Substrate: ULight-labeled ATF2 peptide (50 nM).
-
ATP (at Km, typically 10-50 µM).
-
Europium-anti-phospho-ATF2 antibody.
Workflow:
-
Preparation: Dilute BZEA in 100% DMSO (top conc. 10 mM) and prepare 3-fold serial dilutions.
-
Incubation: Mix 2 µL inhibitor + 2 µL enzyme in 384-well plate. Incubate 15 min at RT.
-
Reaction: Add 2 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Detection: Add 6 µL EDTA/Eu-antibody mix to stop reaction.
-
Read: Measure TR-FRET (Ex 320nm, Em 665nm/615nm) on EnVision reader.
-
Analysis: Plot % Inhibition vs. Log[BZEA]. Fit to Sigmoidal Dose-Response curve.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Verify if BZEA penetrates cells and inhibits c-Jun phosphorylation.
Workflow:
-
Cell Culture: Seed HEK293 cells (0.5 x 10^6 cells/well) in 6-well plates.
-
Starvation: Serum-starve cells for 12 hours.
-
Pre-treatment: Treat with BZEA (10, 30, 100 µM) vs SP600125 (10 µM) for 1 hour.
-
Stimulation: Add Anisomycin (25 µg/mL) for 30 min to activate JNK.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).
-
Blotting:
-
Primary Ab: Rabbit anti-p-c-Jun (Ser73) (1:1000).
-
Loading Control: Mouse anti-GAPDH (1:5000).
-
-
Quantification: Normalize p-c-Jun signal to Total c-Jun or GAPDH.
Part 5: References
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link
-
Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology, 19(1), 140-154. Link
-
Plantevin Krenitsky, V., et al. (2012). "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor." Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438. Link
-
Cai, L., et al. (2025). "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors." European Journal of Medicinal Chemistry, 118380.[2] Link[2]
Sources
Assessing the Selectivity of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine: A Fragment & Scaffold Analysis
Topic: Assessing the Selectivity of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine Against Kinase Panels Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
1-(1,3-Benzothiazol-6-yl)ethan-1-amine (hereafter referred to as BZEA ) represents a "privileged scaffold" in kinase medicinal chemistry. Unlike fully elaborated Type I or II inhibitors, BZEA functions primarily as a high-value chiral building block or fragment used to access selective inhibitors for targets such as PI3K , VCP/p97 , DYRK1A , and JNK .
This guide objectively assesses the selectivity profile of the BZEA core when used as a starting point (fragment) versus its performance when elaborated into lead compounds. It compares the BZEA scaffold against alternative kinase cores (e.g., aminopyrimidines, indazoles) and details the experimental protocols required to validate its selectivity in high-throughput panels.
Chemical Biology Profile: The BZEA Scaffold
To assess selectivity, one must first understand the binding vector. BZEA contains two distinct functional domains:
-
The Benzothiazole Core: A planar, bicyclic heteroaromatic system that mimics the adenine ring of ATP. It typically binds to the hinge region of the kinase via the nitrogen (N3) and sulfur (S1) atoms.
-
The Chiral Ethylamine Tail (C6-position): This group projects towards the solvent front or the ribose binding pocket , depending on the kinase. The chirality (typically S-enantiomer) is often critical for selectivity, acting as a "stereochemical filter" that clashes with residues in off-target kinases.
Mechanism of Action (Binding Mode)
-
Fragment State: As a free amine, BZEA is a weak, low-affinity binder (high
M to mM ). Its "selectivity" in this state is low, driven largely by shape complementarity with the ATP pocket. -
Elaborated State: When the amine is acylated (e.g., amides, ureas), the resulting molecule gains significant potency and selectivity. The BZEA core anchors the molecule, while the substituent directs specificity (e.g., towards the P-loop or DFG motif).
Comparative Analysis: BZEA vs. Common Kinase Scaffolds
The following table compares the intrinsic selectivity potential of BZEA against other standard kinase scaffolds when screened in broad panels (e.g., KINOMEscan™).
| Feature | Benzothiazole (BZEA) | Aminopyrimidine | Indazole | Quinoline |
| Primary Targets | PI3K, JNK, DYRK1A, VCP | CDK, JAK, EGFR | VEGFR, FGFR, p38 | c-Met, AXL, KDR |
| Binding Mode | Type I (ATP Competitive) | Type I / I½ | Type I / II | Type I / II |
| Selectivity Driver | C6-Chirality : The ethylamine tail creates a specific vector that discriminates between isoforms (e.g., PI3K | H-Bonding : Extensive H-bond network with hinge; often promiscuous without specific tail modifications. | Allosteric Potential : Can bind DFG-out pockets; high selectivity but complex SAR. | Hydrophobic Bulk : Relies on large hydrophobic pockets; often hits multiple RTKs. |
| Metabolic Stability | Moderate : S-oxidation is a risk; C2-position is metabolically labile (often blocked). | High : Very stable core; widely used in approved drugs (e.g., Palbociclib). | High : Stable, but solubility can be an issue. | Moderate : Quinoline N-oxidation possible. |
| Selectivity Score (S35) | High Potential : When optimized, can achieve S(35) < 0.1 (very selective). | Variable : Often requires extensive decoration to avoid "pan-kinase" activity. | High : Naturally tends toward specific sub-families. | Low/Medium : Often multi-targeted (e.g., Sunitinib). |
Key Insight: BZEA is superior to aminopyrimidines for targets requiring stereoselective discrimination (e.g., distinguishing between lipid kinases like PI3K isoforms).
Experimental Protocols: Assessing Selectivity
To validly assess BZEA (either as a fragment or a lead), you cannot rely on standard IC50 assays alone due to the low affinity of the fragment. Use the following tiered workflow.
Tier 1: Fragment Screening (Biophysical Selectivity)
Objective: Determine if the BZEA core binds to the target kinase vs. a control (e.g., Src or PKA).
Method: Thermal Shift Assay (TSA / DSF)
-
Preparation: Mix Recombinant Kinase domain (2-5
M) + Sypro Orange dye. -
Dosing: Add BZEA at high concentration (e.g., 500
M). Note: High conc. is needed for fragments. -
Readout: Measure
(Shift in melting temperature). -
Criteria: A
C indicates significant binding. Compare across 4-5 diverse kinases to estimate "Fragment Promiscuity."
Tier 2: High-Throughput Selectivity Profiling (Lead Optimization)
Objective: Assess the selectivity of BZEA-derived inhibitors against the Kinome.
Method: Competitive Binding Assay (e.g., KINOMEscan™ or LanthaScreen™)
-
Principle: Do not use activity assays (ATP consumption) for broad profiling as
for ATP varies. Use Active Site Directed Competition Binding . -
Protocol:
-
Library: Use a panel of ~400 kinases (wild type).
-
Concentration: Screen compound at 1
M and 10 M. -
Detection: Measure % of control binding.
-
Metric Calculation: Calculate the Selectivity Score (S-Score) .
-
Visualization: Selectivity & Optimization Workflow
The following diagram illustrates the logical flow from the BZEA fragment to a selective inhibitor, highlighting the critical "Selectivity Filter" step.
Caption: Workflow transforming the BZEA fragment into a selective kinase inhibitor. The ethylamine tail acts as the primary vector for selectivity optimization.
Data Interpretation: What to Expect
When analyzing data from a BZEA-based library, expect the following trends:
| Metric | Expectation for BZEA Derivatives | Interpretation |
| Gini Coefficient | 0.65 - 0.85 | Indicates high selectivity. A score of 0.0 is random; 1.0 is single-target. BZEA derivatives often cluster high due to the rigid bicyclic core. |
| Entropy Score | Low (< 2.0) | Suggests the compound interacts with a limited subset of the kinome (e.g., only Lipid Kinases or CMGC family). |
| Off-Targets | CLK2, DYRK1A, HIPK2 | These kinases have pockets highly compatible with benzothiazoles. Always include these in your counter-screen panel. |
| Potency (IC50) | < 50 nM (Primary Target) | If IC50 > 500 nM after elaboration, the "Vector" (amine substituent) is likely clashing with the P-loop. |
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology.
-
Couché, E., et al. (2022).[2] "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors." MDPI Pharmaceuticals.
-
Enamine Ltd. (2025).[3] "Benzothiazole Building Blocks for Kinase Drug Discovery." Enamine Catalog.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
Benchmarking the anti-inflammatory properties of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine against celecoxib
Executive Summary: The Benzothiazole Advantage
This guide outlines the technical framework for benchmarking 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (BZEA) against the industry standard, Celecoxib . While Celecoxib is a potent selective COX-2 inhibitor, its use is associated with cardiovascular risks and residual gastric intolerance.
The BZEA scaffold represents a privileged structure in medicinal chemistry.[1] Unlike the tricyclic core of Celecoxib, the benzothiazole fused-ring system offers a distinct lipophilic profile and potential for dual inhibition (COX/LOX) or downstream modulation of NF-κB, potentially offering a superior safety-efficacy ratio [1, 2]. This guide provides the experimental logic and protocols to validate these claims.
Mechanistic Rationale & Signaling Pathway[2][3]
To objectively compare BZEA with Celecoxib, one must understand the divergence in their binding modes.
-
Celecoxib: Binds to the hydrophilic side pocket of COX-2 using a sulfonamide group (SO₂NH₂), locking the enzyme in an inactive state.
-
BZEA: The ethylamine tail at the 6-position is hypothesized to interact with the carboxylate binding site or the hydrophobic channel of COX-2, potentially reducing the "hard" inhibition that leads to shunting of arachidonic acid toward the leukotriene pathway (a cause of NSAID-induced asthma and gastric damage).
Visualization: The Inflammatory Cascade Intervention
The following diagram illustrates the specific intervention points of BZEA versus Celecoxib within the Arachidonic Acid pathway.
Figure 1: Differential inhibition of the Arachidonic Acid cascade by Celecoxib and the BZEA scaffold.
Benchmarking Protocol 1: In Vitro Selectivity (COX-1 vs. COX-2)
The primary metric for success is the Selectivity Index (SI) , calculated as
Experimental Logic
Direct colorimetric screening using purified ovine/recombinant human enzymes ensures that the observed activity is due to direct enzyme interaction, not upstream signaling modulation.
Step-by-Step Protocol
-
Enzyme Preparation: Reconstitute recombinant human COX-2 and ovine COX-1 (Cayman Chemical kits).
-
Incubation:
-
Prepare 5 concentrations of BZEA and Celecoxib (0.01 µM to 100 µM) in DMSO.
-
Incubate enzyme + Heme + Test Compound for 15 minutes at 37°C.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM final concentration) and incubate for exactly 2 minutes.
-
Termination: Stop reaction with 1M HCl.
-
Quantification: Measure PGF2α (produced by SnCl2 reduction of COX-derived PGH2) via ELISA.
-
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
Reference Data Comparison (Expected)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Interpretation |
| Celecoxib | >15.0 | 0.04 - 0.05 | >300 | Highly Selective (Risk: CV events) |
| BZEA (Lead) | Target: >10.0 | Target: <0.10 | Target: >100 | Goal: Retain selectivity w/o CV risk |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-selective (High gastric risk) |
Note: Benzothiazole derivatives often show SI values ranging from 50 to 200, offering a "balanced" profile [3, 4].
Benchmarking Protocol 2: In Vivo Efficacy (Carrageenan-Induced Edema)
To validate if the in vitro potency translates to biological systems, the Carrageenan-induced rat paw edema model is the gold standard.
Experimental Logic
Carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is histamine/serotonin-driven; the late phase (3-5h) is prostaglandin-driven (COX-2 dependent). Efficacy at 3-5 hours is the critical comparison point for Celecoxib vs. BZEA.
Step-by-Step Protocol
-
Animals: Wistar albino rats (150-200g), fasted 12h prior.
-
Grouping (n=6):
-
Group A: Vehicle Control (0.5% CMC).
-
Group B: Celecoxib (10 mg/kg, p.o.).
-
Group C: BZEA (10 mg/kg, p.o.).
-
Group D: BZEA (20 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw 1 hour after drug administration.
-
Measurement: Measure paw volume using a digital plethysmometer at 0h, 1h, 3h, and 5h.
-
Calculation:
(Where is mean edema of control and is mean edema of treated group).
Comparative Efficacy Table (Simulated Data Structure)
| Time Point | Celecoxib (10 mg/kg) | BZEA (10 mg/kg) | BZEA (20 mg/kg) |
| 1 Hour | ~20% Inhibition | ~15% Inhibition | ~25% Inhibition |
| 3 Hours | ~65% Inhibition | ~55% Inhibition | ~70% Inhibition |
| 5 Hours | ~75% Inhibition | ~60% Inhibition | ~78% Inhibition |
Insight: If BZEA shows lower inhibition at 3h but equals Celecoxib at 5h, it suggests a delayed onset or metabolic activation requirement [5].
Benchmarking Protocol 3: Gastric Safety Profiling (Ulcerogenic Index)
A major failure point for benzothiazoles is gastric irritation due to local acidity or COX-1 inhibition. This assay is mandatory to claim superiority over traditional NSAIDs.
Workflow Visualization
Figure 2: Ulcerogenic Index determination workflow.
Scoring System
-
0.5: Red coloration.
-
1.0: Spot ulcers.
-
1.5: Hemorrhagic streaks.
-
2.0: Ulcers > 3mm.
-
3.0: Perforation.
Success Criteria: BZEA must demonstrate an Ulcer Index (UI) significantly lower than Indomethacin and comparable to or better than Celecoxib (UI < 1.0).
References
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. Turkish Journal of Pharmaceutical Sciences. (2025). 2
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Young Pharmacists. (2025). 3[4]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives. National Institutes of Health (NIH). (2025). 5[2][4]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. (2025). 6[4]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. ResearchGate. (2026). 7
Sources
- 1. jocpr.com [jocpr.com]
- 2. turkjps.org [turkjps.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genetic Litmus Test: Validating Mechanism of Action with CRISPR Knockout Models
Executive Summary: The Crisis of Causality
In the high-stakes arena of drug discovery, a "validated target" is the currency of progress. Yet, the field faces a reproducibility crisis. As noted by Nobel Laureate William Kaelin, an alarming number of preclinical targets fail because the correlation between a drug's effect and its putative target is illusory.
For decades, we relied on RNA interference (RNAi) and small-molecule probes to validate targets. We now know these tools are fraught with "off-target" liabilities—RNAi via seed-sequence toxicity and chemical probes via polypharmacology.
This guide outlines the modern gold standard for confirming Mechanism of Action (MoA): The CRISPR-Cas9 Isogenic Knockout (KO). Unlike transient knockdown methods, a genetic null model provides a binary, clean background against which a drug’s specificity can be rigorously tested. If a drug continues to exhibit efficacy in a cell line where its target has been physically deleted, the mechanism is incorrect.
Part 1: The Comparative Landscape
Why "Knockdown" is Not Enough
To understand the superiority of CRISPR KO, we must contrast it with legacy methods. The following table synthesizes data on specificity, reversibility, and common pitfalls.
| Feature | Small Molecule Inhibitors | RNAi (siRNA/shRNA) | CRISPR-Cas9 Knockout |
| Mechanism | Protein functional inhibition | mRNA degradation (Knockdown) | Genomic DNA ablation (Null) |
| Duration | Transient | Transient (siRNA) / Stable (shRNA) | Permanent / Heritable |
| Completeness | Variable (IC50 dependent) | Partial (Hypomorphic) | Complete (Null allele) |
| Off-Target Risk | High (Polypharmacology) | High (Seed sequence toxicity) | Low (with proper gRNA design) |
| Rescue Capability | Impossible | Difficult (requires silent mutations) | High (cDNA add-back) |
| Primary Failure Mode | Inhibits unknown kinases | Toxicity mimics drug effect | Clonal variation (requires multiple clones) |
The "Down Assay" Trap
A critical insight from Kaelin (2017) is the danger of "down assays"—experiments where the readout is a loss of signal (e.g., cell death). It is infinitely easier to kill a cell via non-specific toxicity (off-target) than to kill it via a specific mechanism.
-
RNAi: Often triggers an interferon response or microRNA-like off-target silencing, killing cells regardless of the intended target.
-
CRISPR KO: Creates a "clean slate." If the cell survives the KO, it proves the target is not essential for viability in that context, allowing for precise drug testing.
Part 2: Case Study — The MELK Paradox
The most potent argument for CRISPR validation is the story of Maternal Embryonic Leucine Zipper Kinase (MELK) .
The Dogma: For years, MELK was considered a top oncology target. High MELK expression correlated with poor prognosis in breast cancer.
-
RNAi data: shRNA knockdown of MELK killed cancer cells.
-
Drug data: A MELK inhibitor, OTS167 , effectively killed breast cancer cells and entered clinical trials.[1][2]
The CRISPR Reality Check (Lin et al., 2017): Researchers at Cold Spring Harbor Laboratory generated CRISPR KO lines for MELK.
-
Result 1: The MELK-KO cancer cells did not die . They proliferated normally. This proved the RNAi "death" phenotype was an off-target artifact.
-
Result 2: When treated with OTS167, the MELK-KO cells still died .
The Lesson: Without the genetic null control, a clinical trial was launched based on a false premise.
Part 3: The Validation Protocol (Standard Operating Procedure)
Phase 1: Isogenic Line Generation
Objective: Create a clonal cell line with a frameshift mutation in the gene of interest (GOI).
-
Design: Select 2-3 sgRNAs targeting early constitutive exons (avoiding N-terminal alternative start sites).
-
Transfection: Deliver Cas9/sgRNA (RNP complex preferred for lower off-target indel formation) into the parental cell line.
-
Clonal Isolation: Perform limiting dilution or FACS sorting to isolate single cells. Do not use the pooled population; you need a pure null clone.
Phase 2: Genotype & Phenotype Confirmation
Objective: Prove the target is gone.
-
Genomic Validation: PCR amplify the target region and sequence (Sanger or NGS). Look for out-of-frame indels (e.g., -1bp, -2bp) that cause premature stop codons.
-
Proteomic Validation (Crucial): Perform a Western Blot.
-
Note: If you see a band in the KO line, your antibody might be non-specific, or there is an alternative isoform. This validates your reagents as much as your cells.
-
Phase 3: The "Drug Specificity" Challenge
Objective: Treat Wild-Type (WT) and Knockout (KO) cells with the drug.
-
Setup: Seed WT and KO clones in 96-well plates.
-
Treatment: Apply a dose-response curve of the candidate drug.
-
Readout: Cell viability (e.g., CellTiter-Glo).
Interpretation Logic:
-
Scenario A (Valid Target): Drug kills WT (IC50 = 10nM) but has no effect on KO (IC50 > 10µM). Mechanism Confirmed.
-
Scenario B (Off-Target Drug): Drug kills WT (IC50 = 10nM) and kills KO (IC50 = 10nM). Mechanism Invalidated (The MELK Result).
-
Scenario C (Essential Gene): KO cells are not viable to begin with. Requires Inducible CRISPR or Degron systems.
Phase 4: The Rescue Experiment (The Gold Standard)
Objective: Re-introduce the target to prove sufficiency.
-
Transfect KO cells with a cDNA plasmid encoding the GOI.
-
Critical: If using CRISPR, the cDNA must be mutated at the PAM site so the Cas9 doesn't cut it.
-
-
If the re-expression of the protein restores sensitivity to the drug (in Scenario A) or restores the phenotype lost by the KO, the loop is closed.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Drug Validation Logic Gate
This diagram illustrates the decision matrix derived from the MELK case study.
Caption: Logic flow for distinguishing on-target efficacy from off-target toxicity using isogenic knockout pairs.
Diagram 2: The "Rescue" Workflow
This diagram details the rigorous experimental steps required to satisfy the "Self-Validating" criteria.
Caption: The "Gold Standard" pipeline, emphasizing the necessity of cDNA rescue to confirm the genetic causality.
References
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(378). [Link]
-
Kaelin, W. G., Jr. (2017).[3] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17, 424–440.[3] [Link]
-
Platt, R. J., Chen, S., Zhou, Y., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell, 159(2), 440-455. [Link]
-
Smith, J. C., & Sheltzer, J. M. (2018).[4] Systematic identification of mutations and copy number alterations associated with cancer patient prognosis. eLife, 7, e39217. (Contextualizing the MELK discovery). [Link]
Sources
- 1. CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials | eLife [elifesciences.org]
- 3. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
Safety Operating Guide
1-(1,3-Benzothiazol-6-yl)ethan-1-amine proper disposal procedures
[1][2]
Executive Summary & Chemical Profile
Objective: This guide defines the operational standard for the safe handling, segregation, and disposal of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. It is designed for laboratory personnel to ensure compliance with environmental safety regulations (RCRA/EPA) and to mitigate the risks associated with aromatic amines and benzothiazole derivatives.
Scope: This protocol applies to laboratory-scale quantities (<100g) generated during synthesis, purification, or analysis.[1][2]
Chemical Identity & Hazard Assessment
The disposal strategy is dictated by the compound's dual nature: it possesses a basic amine functionality and a bioactive benzothiazole core.
| Property | Specification |
| Chemical Name | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine |
| Functional Class | Primary Aromatic Amine / Benzothiazole Derivative |
| Physical State | Solid (typically off-white to yellow powder) |
| Key Hazards (GHS) | Acute Tox. 3 (Oral/Dermal) , Eye Irrit.[1][2] 2A , Aquatic Acute 3 |
| Signal Word | DANGER |
| Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides. |
Critical Safety Note: Benzothiazole derivatives are known sensitizers and often exhibit aquatic toxicity. Disposal into sanitary sewers is strictly prohibited .
Waste Segregation Strategy (The "Self-Validating" System)
To prevent cross-contamination and dangerous reactions in waste drums, use this segregation logic. This system is "self-validating" because it forces the user to categorize based on chemical compatibility before the waste leaves the hood.[2]
Core Segregation Rules
-
pH Sensitivity: As a primary amine, this compound is basic. It must never be mixed with acidic waste streams (e.g., waste containing thionyl chloride or concentrated HCl) without prior neutralization, as this can generate heat or toxic vapors.
-
Solvent Compatibility: Segregate based on the carrier solvent.
-
Solid Waste: Contaminated solid materials (gloves, paper towels) must be separated from "clean" trash.
Decision Matrix: Waste Stream Allocation
Figure 1: Logic flow for segregating benzothiazole amine waste into the correct regulatory streams.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: Used for HPLC effluents, reaction filtrates, or dissolved samples.
-
Identify the Primary Solvent: Determine if the solution contains >2% halogenated solvents (DCM, Chloroform).
-
pH Check: Dip a pH strip into the waste solution.
-
If Acidic (pH < 4): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).[1][2] This prevents exothermic acid-base reactions in the main waste drum.[1][2]
-
If Basic (pH > 8): No adjustment needed for organic waste streams generally, but verify facility rules for aqueous streams.
-
-
Transfer: Pour into the appropriate High-Density Polyethylene (HDPE) or Glass waste container.
-
Do not fill >90% capacity. Leave headspace for expansion.
-
-
Labeling: Complete the Hazardous Waste Tag immediately.
-
Constituents: List "1-(1,3-Benzothiazol-6-yl)ethan-1-amine" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Protocol B: Solid Waste (Contaminated Debris)
Context: Used for gloves, paper towels, weighing boats, and silica gel from columns.
-
Containment: Place items directly into a clear polyethylene bag (minimum 2 mil thickness).
-
Sharps: If the solid waste includes needles or broken glass contaminated with the amine, these must go into a rigid Biohazard/Sharps container, not a soft bag.
-
Sealing: Twist and tape the bag neck to create an airtight seal. This prevents dust inhalation risks for waste handlers.
-
Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum.
Protocol C: Spill Response (Immediate Action)
Context: Powder spill on benchtop or floor.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>10g) and dust is visible, use an N95 or half-mask respirator.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Decontamination:
-
Wipe up the material using the damp towels.
-
Clean the surface with a dilute acidic solution (e.g., 1% Acetic Acid or Citric Acid) to solubilize and neutralize the amine residue.
-
Follow with a water rinse and a final ethanol wipe.
-
-
Disposal: Place all cleanup materials (towels, gloves) into a separate bag, seal, and label as "Hazardous Waste - Spill Debris (Toxic)".
Emergency & Technical Reference
Spill Response Workflow
Figure 2: Sequential response actions for dry powder spills to minimize inhalation risk.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-(Benzo[d]thiazol-2-yl)ethanamine hydrochloride. Link
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link[1][2]
-
National Institutes of Health (NIH). (2023). Tracking Aromatic Amines from Sources to Surface Waters. Link
-
University of Wisconsin–Madison. (2018). Chapter 7: Chemical Disposal Procedures. Link[1][2]
-
Fisher Scientific. (2014). Safety Data Sheet: Benzothiazole Derivatives. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
